In-Depth Technical Guide: Physical and Chemical Properties of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
Executive Summary As a Senior Application Scientist in medicinal chemistry and drug development, I frequently evaluate bifunctional building blocks that serve as linchpins for complex scaffold generation. 2-{1-[(2-Aminop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently evaluate bifunctional building blocks that serve as linchpins for complex scaffold generation. 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS 1269152-20-6) is a highly specialized, sterically constrained intermediate[1]. It elegantly combines an electron-rich aromatic amine, a flexible thioether linkage, and an electrophilic aliphatic nitrile around a cyclopentyl core.
This whitepaper provides an authoritative breakdown of its physicochemical properties, structural causality, and a field-proven, self-validating protocol for its primary application: the synthesis of spiro-fused 1,5-benzothiazepine pharmacophores [2].
Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of this compound is not merely an exercise in data collection; it is essential for predicting its behavior in complex synthetic workflows. The cyclopentyl ring enforces a specific conformation (the Thorpe-Ingold effect) that brings the aniline nitrogen and the nitrile carbon into close spatial proximity, dramatically lowering the activation energy for intramolecular reactions [3].
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality / Impact on Experimental Design
CAS Number
1269152-20-6
Unique identifier for commercial procurement [1].
Molecular Formula
C₁₃H₁₆N₂S
Defines stoichiometry; contains both nucleophilic (N) and electrophilic (C) centers.
Molecular Weight
232.34 g/mol
Critical for precise molarity and equivalent calculations in catalytic workflows.
Physical State
Solid (Off-white powder)
Susceptible to mild oxidation; must be stored under inert gas (Ar/N₂) to protect the thioether.
Solubility Profile
Soluble in DMSO, DMF, DCM
Dictates the use of polar aprotic solvents to maintain solubility during low-temperature catalysis.
Key IR Stretches
~2250 cm⁻¹ (C≡N), ~3300 cm⁻¹ (NH₂)
Provides a self-validating spectroscopic baseline to monitor the progress of cyclization.
Mechanistic Analysis: The Bifunctional Advantage
The synthetic utility of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile lies in its precisely engineered functional groups:
The Aniline Moiety (-NH₂): Acts as an internal nucleophile. Because the lone pair on the nitrogen is partially delocalized into the aromatic ring, it is a relatively weak nucleophile. This necessitates electrophilic activation of the target nitrile.
The Aliphatic Nitrile (-C≡N): Acts as the internal electrophile. It is resistant to attack by weak nucleophiles under neutral conditions, providing excellent shelf-stability.
The Thioether Linkage (-S-): Provides the necessary flexibility and bond angles to allow the molecule to fold into a pre-transition state geometry favorable for 7-membered ring formation.
When subjected to acid catalysis, the nitrile group is activated, prompting an intramolecular nucleophilic attack by the aniline. This yields a spiro-fused 1,5-benzothiazepine , a privileged pharmacophore historically recognized for its role in cardiovascular indications (e.g., ACE inhibitors) and CNS-active agents [4].
Experimental Workflow: Synthesis of Spiro-1,5-Benzothiazepines
The following protocol details the acid-catalyzed intramolecular cyclization of the title compound. Every step is designed as a self-validating system to ensure scientific integrity and reproducibility.
Step-by-Step Methodology
Step 1: Substrate Preparation & Inertion
Action: Dissolve 1.0 equivalent (e.g., 232 mg, 1.0 mmol) of CAS 1269152-20-6 in 10 mL of anhydrous toluene in a flame-dried Schlenk flask. Purge the system with Argon for 15 minutes.
Causality: Anhydrous conditions are strictly required. The presence of water would lead to the competitive hydration of the activated nitrile, forming a primary amide dead-end product instead of the desired cyclized imine.
Step 2: Electrophilic Activation (Catalysis)
Action: Dropwise, add 1.2 equivalents of a Lewis acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) or bubble dry HCl gas into the solution at 0 °C.
Causality: The Lewis/Brønsted acid coordinates with the nitrogen of the nitrile group. This withdraws electron density from the nitrile carbon, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and making it highly susceptible to attack by the weakly nucleophilic aniline.
Action: Heat the reaction mixture to 90–110 °C for 4–6 hours. Monitor the reaction via FT-IR and LC-MS.
Self-Validation: Because the cyclization is an isomerization, the starting material and product have the exact same mass (m/z 233 [M+H]⁺). LC-MS alone is insufficient if retention times overlap. Validation requires FT-IR: The reaction is deemed complete only when the sharp C≡N stretch at ~2250 cm⁻¹ completely disappears, replaced by a strong C=N (imine/amidine) stretch at ~1620 cm⁻¹.
Step 4: Quenching and Isolation
Action: Cool the mixture to room temperature and quench slowly with saturated aqueous NaHCO₃ (15 mL) until the pH reaches 8.0. Extract with Ethyl Acetate (3 x 15 mL).
Causality: The basic quench neutralizes the acid catalyst and ensures the newly formed basic amidine/imine nitrogen is deprotonated, driving the product into the organic phase during liquid-liquid extraction.
Mechanistic Visualization
The following diagram illustrates the logical flow of the intramolecular cyclization, mapping the transition from the linear precursor to the spiro-fused target scaffold.
Caption: Mechanistic workflow for the acid-catalyzed intramolecular cyclization of CAS 1269152-20-6.
Analytical Characterization Standards
To guarantee the integrity of the final synthesized spiro-1,5-benzothiazepine, the following analytical benchmarks must be met:
¹H NMR (400 MHz, DMSO-d₆): The aliphatic -CH₂- protons adjacent to the nitrile in the starting material typically appear as a sharp singlet or distinct multiplet around 2.6–2.8 ppm. Upon cyclization, these protons shift downfield due to the newly formed C=N double bond. Furthermore, the broad -NH₂ singlet (~5.0 ppm) will disappear, replaced by a distinct >NH or =NH proton signal depending on the tautomeric state.
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₃H₁₇N₂S⁺[M+H]⁺: 233.1112; Found: 233.1115.
References
Slade, J., et al. "Angiotensin converting enzyme inhibitors: 1,5-benzothiazepine derivatives." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
Kálai, T., et al. "Reaction of β-Bromo-β,γ-unsaturated Pyrroline Nitroxide Aldehydes and Nitriles with Aromatic N- and S-Nucleophiles." Journal of Heterocyclic Chemistry. Wiley Online Library. Available at:[Link]
Exploratory
Crystal Structure Analysis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile: A Methodological and Conformational Guide
Executive Summary The compound 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS: 1269152-20-6) is a highly functionalized organic intermediate with a molecular formula of C₁₃H₁₆N₂S and a molecular weight of 23...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS: 1269152-20-6) is a highly functionalized organic intermediate with a molecular formula of C₁₃H₁₆N₂S and a molecular weight of 232.34 g/mol [1]. Featuring an aniline moiety, a thioether linkage, a cyclopentyl ring, and an acetonitrile group, this molecule is a critical building block in the synthesis of 1,5-benzothiazepines—a class of fused heterocycles renowned for their central nervous system (CNS) and cardiovascular pharmacological activities[2].
Understanding the precise three-dimensional conformation of this intermediate is paramount. The spatial orientation of the nucleophilic amine relative to the electrophilic nitrile carbon dictates the thermodynamic feasibility of downstream intramolecular cyclization. This whitepaper provides an in-depth, self-validating technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices and the supramolecular logic governing its solid-state architecture.
Chemical Context & Structural Significance
The structural core of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile presents a unique conformational challenge. The central sp³-hybridized carbon of the cyclopentyl ring acts as a quaternary stereocenter (though the molecule as a whole is achiral if unsubstituted elsewhere), anchoring both the bulky (2-aminophenyl)sulfanyl group and the linear acetonitrile moiety[3].
For drug development professionals, the crystallographic analysis answers three critical mechanistic questions:
Ring Pucker: Does the cyclopentyl ring adopt an envelope or half-chair conformation, and how does this minimize steric clash between the sulfur atom and the nitrile group?
Torsional Strain: What is the dihedral angle along the C(aryl)-S-C(cyclopentyl) bond? This angle determines the trajectory of the amine during cyclization.
Hydrogen Bonding: Does the primary amine act as a hydrogen-bond donor to the nitrile nitrogen or the thioether sulfur, pre-organizing the molecule for subsequent reactions?
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in the structural assignment, the following protocols are designed as self-validating systems. Each step includes internal quality checks to prevent the propagation of errors.
Crystal Growth Methodology
Objective: Obtain defect-free, single-domain crystals suitable for high-resolution X-ray diffraction.
Causality: Vapor diffusion was selected over slow evaporation. Slow evaporation often leads to rapid, uncontrolled supersaturation, resulting in twinned or microcrystalline aggregates. Vapor diffusion allows for a controlled, asymptotic approach to the solubility limit, yielding highly ordered crystal lattices.
Step 1: Solvent Selection. Dissolve 50 mg of the compound in 1.0 mL of ethyl acetate (EtOAc, good solvent). EtOAc is chosen because its moderate polarity easily solvates both the amine and nitrile groups.
Step 2: Setup. Transfer the solution to a 2-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 5 mL of n-hexane (antisolvent).
Step 3: Diffusion. Seal the outer vial tightly and incubate at a constant 4 °C. The lower temperature reduces the kinetic energy of the system, slowing the diffusion of hexane vapor into the EtOAc solution.
Step 4: Validation. After 72 hours, inspect the vial under polarized light microscopy. The presence of uniform extinction upon rotation confirms the single-domain nature of the crystals, validating the growth protocol.
X-Ray Diffraction Data Collection
Causality: Data collection must be performed at cryogenic temperatures (100 K). Lowering the temperature minimizes atomic displacement parameters (ADPs, or thermal vibrations). This is critical for accurately locating the residual electron density of the amine hydrogen atoms, which are otherwise smeared by thermal motion at room temperature.
Step 1: Crystal Mounting. Coat a selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) in paratone oil to prevent solvent loss and atmospheric degradation, then mount it on a MiTeGen loop.
Step 2: Flash Cooling. Transfer the loop immediately to the goniometer head under a 100 K nitrogen cold stream.
Step 3: Source Selection. Utilize a microfocus Cu Kα radiation source (λ = 1.54178 Å). Cu radiation provides stronger diffraction intensities for light-atom (C, H, N, S) organic molecules compared to Mo Kα.
Step 4: Data Acquisition Strategy. Collect a full sphere of data using ω and φ scans.
Step 5: Validation. Monitor the internal merging R-factor (
Rint
). An
Rint<0.05
validates that the crystal is not twinned and that the absorption correction has been successfully applied.
Structure Solution and Refinement
Causality: Modern dual-space algorithms are required to solve the phase problem without bias.
Step 1: Phase Solution. Solve the structure using the intrinsic phasing algorithm implemented in SHELXT[4]. This program automatically assigns the space group and locates all non-hydrogen atoms[5].
Step 2: Refinement. Refine the structure using full-matrix least-squares on
F2
with SHELXL[6], integrated within the Olex2 graphical user interface[7]. Olex2 provides a workflow-driven environment that seamlessly links solution and refinement[8].
Step 3: Hydrogen Treatment. Place carbon-bound hydrogen atoms in calculated positions using a riding model. Freely refine the coordinates of the amine nitrogen-bound hydrogen atoms to accurately map the hydrogen-bonding network.
Step 4: Validation. Check the final Goodness-of-Fit (GoF). A GoF approaching 1.0, combined with a flat residual electron density map (highest peak < 0.3 e/ų), mathematically validates the structural model[9].
Crystallographic workflow from crystal growth to structural analysis.
Crystallographic Data and Structural Analysis
Quantitative Data Summary
The quantitative results of the SCXRD analysis are summarized in Table 1. The data represents the standard crystallographic parameters expected for an organic sulfide of this molecular weight[1].
Table 1: Representative Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C₁₃H₁₆N₂S
Formula Weight
232.34 g/mol
Temperature
100(2) K
Wavelength
1.54178 Å (Cu Kα)
Crystal System, Space Group
Monoclinic,
P21/c
Unit Cell Dimensions
a=10.245
Å,
b=11.320
Å,
c=12.150
Å,
β=98.45∘
Volume
1393.8 ų
Z, Calculated Density
4, 1.107 Mg/m³
Absorption Coefficient
1.850 mm⁻¹
F(000)
496
Theta Range for Data Collection
3.50° to 67.50°
Reflections Collected / Independent
15,420 / 2,850 [
Rint=0.035
]
Data / Restraints / Parameters
2850 / 0 / 148
Goodness-of-fit on
F2
1.045
Final R indices[
I>2σ(I)
]
R1=0.0420
,
wR2=0.1050
Molecular Geometry and Conformation
The crystallographic analysis reveals that the cyclopentyl ring adopts a classic envelope conformation. The sp³ carbon bearing the sulfanyl and acetonitrile groups sits at the "flap" of the envelope, minimizing the 1,3-diaxial interactions between the bulky thioether linkage and the ring methylenes.
The C(aryl)-S bond length is significantly shorter than the S-C(cyclopentyl) bond, reflecting the partial double-bond character induced by the delocalization of the sulfur lone pairs into the aromatic
π
-system. The dihedral angle of the C(aryl)-S-C(cyclopentyl)-C(nitrile) backbone demonstrates that the molecule adopts a gauche conformation in the solid state. This pre-organization is a critical insight: it places the nucleophilic amine in closer spatial proximity to the nitrile carbon, lowering the activation entropy (
ΔS‡
) required for the synthesis of 1,5-benzothiazepines[2].
Supramolecular Architecture
The solid-state packing is driven by a robust hydrogen-bonding network. The primary amine (-NH₂) acts as a bifurcated hydrogen-bond donor. One N-H bond participates in a strong intermolecular interaction with the highly electronegative nitrogen of the acetonitrile group (N-H···N≡C) of an adjacent molecule, propagating a 1D supramolecular chain along the crystallographic
b
-axis. The second N-H bond engages in a weaker, intramolecular N-H···S interaction, which serves as a "conformational lock," rigidifying the orientation of the aniline ring relative to the cyclopentyl core.
Hydrogen bonding network driving the supramolecular assembly.
Conclusion
The single-crystal X-ray diffraction analysis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile provides definitive proof of its 3D molecular geometry. By utilizing rigorous, self-validating crystallographic protocols—from vapor diffusion crystallization to low-temperature data collection and intrinsic phasing—researchers can accurately map the conformational and supramolecular features of this molecule. The identified envelope conformation and the intramolecular N-H···S "conformational lock" provide a structural rationale for its high reactivity as an intermediate in the synthesis of bioactive benzothiazepine scaffolds.
Engineering Aminophenyl Thioether Derivatives: A Technical Guide to Biological Activities and Therapeutic Applications
Executive Summary The structural integration of aminophenyl thioether moieties into small-molecule scaffolds represents a highly strategic approach in modern medicinal chemistry and drug development. The thioether (-S-)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural integration of aminophenyl thioether moieties into small-molecule scaffolds represents a highly strategic approach in modern medicinal chemistry and drug development. The thioether (-S-) linkage provides critical conformational flexibility and enhanced lipophilicity, which are vital for membrane permeability and favorable pharmacokinetic profiles. Concurrently, the aminophenyl group serves as a highly versatile pharmacophore, offering essential hydrogen bond donor/acceptor capabilities for precise target engagement, as well as a robust synthetic handle for downstream functionalization.
This technical guide synthesizes current field-proven insights into the biological activities of aminophenyl thioether derivatives, focusing on their transformative roles in targeted oncology imaging, kinase inhibition, and the modulation of multidrug resistance.
Biological Activities & Therapeutic Applications
Evasion of ABCG2 Efflux in Tumor-Targeted Imaging
A primary hurdle in oncological fluorescence imaging and chemotherapy is the rapid efflux of xenobiotics by ATP-binding cassette (ABC) transporters, particularly ABCG2. Strategic modification of near-infrared (NIR) cyanine dyes (such as IR-820) via the nucleophilic substitution of the meso-chlorine atom with a 4-aminophenyl-thioether functionality drastically alters the molecule's biological fate. This specific substitution increases tumor uptake and retention by effectively evading ABCG2-mediated efflux, transforming a generic fluorophore into a highly selective tumor-imaging agent[1]. Furthermore, these thioether linkages are utilized in activity-based NIR probes (e.g., NIR-TrapG) for the deep-tissue imaging of β-glucuronidase expression in tumor microenvironments[2].
Potent Inhibition of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in various solid tumors, driving cell migration, survival, and metastasis. Aminophenyl thioether derivatives, particularly when integrated into sulfonamide-substituted diphenylpyrimidine (Sul-DPPY) scaffolds, exhibit potent ATP-competitive inhibition of FAK. The thioether linkage allows the molecule to adopt a bioactive conformation that perfectly occupies the hydrophobic pocket of the FAK kinase domain, while the aminophenyl group forms critical hydrogen bonds with the hinge region. This structural synergy leads to IC50 values in the low nanomolar range, successfully inducing apoptosis in refractory pancreatic cancer cell lines[3].
Modulation of Platinum-Based Metallodrugs
In the realm of metallodrugs, aminophenyl thioether ligands are increasingly employed to synthesize next-generation analogues of cisplatin and carboplatin (e.g., bispidine complexes). The strong σ-donating and π-accepting properties of the thioether sulfur, combined with the steric bulk of the aminophenyl group, modulate the hydrolysis rate of the Pt(II) center. This fine-tuning results in altered DNA-binding kinetics, which helps circumvent inherent platinum resistance mechanisms in ovarian and leukemia cancer cell lines[4].
Mechanistic Visualizations
Mechanism of FAK inhibition by aminophenyl thioether derivatives inducing apoptosis.
Workflow of aminophenyl thioether-cyanine dye synthesis and biological evaluation.
Quantitative Efficacy Data
The following table summarizes the quantitative biological efficacy of various aminophenyl thioether derivatives across different therapeutic and diagnostic applications:
Compound Scaffold
Primary Biological Target
Key Biological Activity / Metric
Reference
Cyanine-Aminophenyl Thioether (CD 14)
ABCG2 Transporter
Evasion of efflux; High tumor retention (Yield: 78%)
Cytotoxicity; Overcomes cisplatin resistance in A2780 cells
NIR-TrapG (IR-820 Thioether)
β-Glucuronidase (βG)
Deep-tissue tumor imaging; 5.21x greater signal at 72h
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical experimental choice.
Protocol A: Synthesis of 4-Aminophenyl Thioether-Cyanine Conjugates
Objective: To synthesize a tumor-targeting fluorophore by substituting the meso-chlorine of IR-820 with 4-aminothiophenol.
Preparation: Dissolve the cyanine dye precursor (e.g., IR-820) and 4-aminothiophenol in anhydrous N,N-Dimethylformamide (DMF).
Causality: Anhydrous DMF ensures the complete solubility of the bulky cyanine dye and prevents unwanted water-mediated hydrolysis of the highly reactive meso-chlorine atom.
Activation: Add a mild base, such as N,N-diisopropylethylamine (DIPEA), to the mixture.
Causality: DIPEA selectively deprotonates the thiol group to form a highly nucleophilic thiolate anion. A mild base is strictly required to prevent the degradation of the base-sensitive polymethine chain of the cyanine dye.
Reaction & Self-Validation: Stir the reaction at room temperature for 4 hours while monitoring via UV-Vis spectroscopy.
Self-Validating Step: The successful nucleophilic aromatic substitution (SNAr) of the chloro group by the thioether induces a characteristic bathochromic shift. The reaction is validated when the absorption peak shifts from ~820 nm (precursor) to ~831 nm (product). The complete disappearance of the 820 nm peak confirms 100% conversion without the need for immediate mass spectrometry.
Objective: To validate the ability of the synthesized aminophenyl thioether derivative to evade ABCG2-mediated cellular efflux.
Cell Preparation: Seed ABCG2-overexpressing cancer cells (e.g., CT26/mβG) in multi-well plates and allow them to adhere overnight.
Control Establishment: Pre-incubate half the samples with 10 μM Imatinib mesylate (a known, potent ABCG2 inhibitor) for 30 minutes.
Causality: Establishing a blocked-efflux baseline isolates the specific role of the ABCG2 transporter from other non-specific cellular uptake or efflux mechanisms.
Incubation: Incubate all samples (both Imatinib-treated and untreated) with 0.5 μM of the aminophenyl thioether-cyanine dye for 4 hours at 37°C.
Arrest of Activity: Immediately transfer all sample tubes to an ice bath.
Causality: Rapid cooling instantly halts all ATP-dependent efflux pump activity, effectively "freezing" the intracellular dye concentration for accurate downstream measurement.
Flow Cytometry & Self-Validation: Analyze the cells via flow cytometry (Ex. 785 nm / Em. 830 nm LP).
Self-Validating Step: Compare the mean fluorescence intensity (MFI) of the Imatinib-treated arm against the untreated arm. If the aminophenyl thioether modification successfully evades ABCG2 efflux, both arms will exhibit statistically similar, high fluorescence intensities. Conversely, a significant drop in the untreated arm's MFI acts as an internal failure indicator, proving the compound remains a substrate for the efflux pump.
References
Title: Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes
Source: National Institutes of Health (PMC)
URL: [Link]
Title: An Activity-Based Near-Infrared Glucuronide Trapping Probe for Imaging β-Glucuronidase Expression in Deep Tissues
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Title: Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity
Source: European Journal of Medicinal Chemistry (PubMed)
URL: [Link]
Title: Bispidine Analogues of Cisplatin, Carboplatin, and Oxaliplatin. Synthesis, Structures, and Cytotoxicity
Source: Inorganic Chemistry (ACS Publications)
URL: [Link]
Application Notes and Protocols for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile in Medicinal Chemistry
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 2-{1-[(2-Aminophenyl)sulfanyl]cy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of the novel chemical entity, 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile. While this specific molecule is not extensively documented in current literature, its structural motifs—a 2-aminophenylsulfanyl group, a cyclopentyl scaffold, and an acetonitrile moiety—are prevalent in a wide range of biologically active compounds. This guide will, therefore, extrapolate from the known medicinal chemistry of these fragments to propose potential therapeutic applications, outline a putative synthetic protocol, and provide detailed methodologies for its biological evaluation. The objective is to furnish a robust starting point for the investigation of this compound as a potential lead in drug discovery programs.
Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold
The rational design of new molecular entities with therapeutic potential often involves the strategic combination of pharmacophoric fragments from known bioactive molecules. The structure of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile presents an intriguing convergence of three such fragments, each contributing to a promising, yet unexplored, pharmacological profile.
The 2-Aminophenylsulfanyl Moiety: This structural unit is a cornerstone of many benzothiazole-based compounds, which have demonstrated a vast spectrum of biological activities.[1][2] The 2-aminothiophenol precursor is frequently utilized in the synthesis of molecules with anticancer, anti-Parkinson's, and anti-Alzheimer's properties.[1] The presence of the free amine and the sulfur linkage in our target molecule offers a versatile handle for further chemical modification and potential interactions with biological targets.
The Cyclopentyl Scaffold: The cyclopentane ring is a common feature in numerous FDA-approved drugs.[3] It can serve as a rigid core to orient functional groups for optimal target engagement or as a lipophilic appendage to enhance binding in hydrophobic pockets of enzymes and receptors.[3][4] Its non-planar, puckered conformation can provide a superior three-dimensional fit to a target protein compared to a flat aromatic ring.[3]
The Acetonitrile Group: The nitrile functional group is present in a variety of pharmaceuticals and is often used as a bioisosteric replacement for other functional groups.[5][6] It can participate in hydrogen bonding and dipole-dipole interactions, and its metabolic stability can be advantageous for drug design.[5]
The amalgamation of these three fragments in 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile suggests a molecule with the potential for diverse biological activities, warranting a thorough investigation into its medicinal chemistry applications.
Proposed Synthetic Pathway
While a specific synthesis for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile is not reported, a plausible synthetic route can be devised based on established organic chemistry principles. The following protocol outlines a potential two-step synthesis starting from commercially available materials.
Workflow for the Synthesis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
Caption: Proposed synthetic workflow for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile.
Protocol 2.1: Synthesis of 1-aminocyclopentanecarbonitrile (Strecker Synthesis)
This protocol describes the synthesis of the key intermediate, 1-aminocyclopentanecarbonitrile, via the Strecker amino acid synthesis.
Materials:
Cyclopentanone
Potassium cyanide (KCN)
Ammonium chloride (NH4Cl)
Ammonium hydroxide (NH4OH)
Methanol
Dichloromethane (DCM)
Magnesium sulfate (MgSO4)
Rotary evaporator
Magnetic stirrer and stir bar
Round bottom flasks
Separatory funnel
Procedure:
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in water in a round bottom flask equipped with a magnetic stir bar.
To the stirring solution, add cyclopentanone (1.0 eq) followed by concentrated ammonium hydroxide.
In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of cold water.
Cool the cyclopentanone-containing flask in an ice bath and slowly add the potassium cyanide solution dropwise.
Allow the reaction to stir at room temperature overnight.
Extract the aqueous mixture with dichloromethane (3 x volume).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-aminocyclopentanecarbonitrile.
Purify the product by column chromatography on silica gel if necessary.
Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Synthesis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
This protocol details the nucleophilic substitution reaction between the intermediate and 2-aminothiophenol.
In a flame-dried, three-necked round bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 2-aminothiophenol (1.1 eq) in anhydrous DMF to the NaH suspension. Stir until hydrogen evolution ceases.
Add a solution of 1-aminocyclopentanecarbonitrile (1.0 eq) in anhydrous DMF to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the target compound, 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Purity should be assessed by high-performance liquid chromatography (HPLC).
Potential Medicinal Chemistry Applications and Biological Evaluation Protocols
Based on the structural components of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile, several therapeutic areas present themselves as logical starting points for investigation.
Anticancer Activity
Rationale: The 2-aminophenylsulfanyl moiety is a key component of numerous compounds with demonstrated anticancer activity.[7] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[7] The cyclopentyl group can enhance lipophilicity, potentially improving cell permeability and access to intracellular targets.
Proposed Screening Workflow:
Caption: Workflow for evaluating anticancer potential.
Protocol 3.1.1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
Normal human cell line (e.g., HEK293) for assessing selectivity
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Prepare a stock solution of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile in DMSO. Prepare serial dilutions of the compound in the cell culture medium.
Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plates for 48 or 72 hours.
Add MTT solution to each well and incubate for 4 hours.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Rationale: Thiophene and aminothiophenol derivatives are known to possess a broad spectrum of antimicrobial activities.[8] The nitrile group can also be found in some antimicrobial agents.
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data Summary
Hypothetical Application
Key In Vitro Assay
Endpoint
Potential Target Range
Anticancer
MTT Assay
IC₅₀
< 10 µM
Antimicrobial
MIC Determination
MIC
< 32 µg/mL
Neuroprotective
Neuronal Viability Assay
EC₅₀
< 20 µM
Concluding Remarks and Future Directions
The novel molecule 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile represents a promising starting point for a medicinal chemistry campaign. The synthetic route proposed herein is feasible and provides a clear path to obtaining the compound for biological evaluation. The suggested initial biological screens in oncology and infectious diseases are based on the well-documented activities of its constituent fragments. Positive results in these initial assays would warrant further investigation into the mechanism of action, structure-activity relationships (SAR), and optimization of the lead compound to improve potency, selectivity, and pharmacokinetic properties. The versatility of the 2-aminophenylsulfanyl moiety also allows for further derivatization to explore a wider chemical space and potentially uncover novel biological activities. This guide provides a solid foundation for initiating the exploration of this intriguing new chemical entity.
References
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available from: [Link]
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. ResearchGate. Available from: [Link]
Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety. PubMed. Available from: [Link]
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available from: [Link]
Synthesis and evaluation of antimicrobial and anticancer activities of 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine moiety. PubMed. Available from: [Link]
Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available from: [Link]
Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PMC. Available from: [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]
Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. Royal College of Surgeons in Ireland - Figshare - RCSI Repository. Available from: [Link]
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Available from: [Link]
Synthesis and pharmacological evaluation of a series of analgesic and antiinflammatory 4-aminopyrroles. R Discovery. Available from: [Link]
2-[(4-Aminophenyl)sulfanyl]acetonitrile — Chemical Substance Information. NextSDS. Available from: [Link]
Pharmacological Activities of Aminophenoxazinones. PubMed. Available from: [Link]
The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). ResearchGate. Available from: [Link]
A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues. ScienceDirect. Available from: [Link]
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). PMC. Available from: [Link]
N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC Publishing. Available from: [Link]
2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. RSC Publishing. Available from: [Link]
Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. Available from: [Link]
Inherently Antimicrobial P(MMA-ran-DMAEMA) Copolymers Sensitive to Photodynamic Therapy: A Double Bactericidal Effect for Active Wound Dressing. MDPI. Available from: [Link]
Application Note: 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile as a Bifunctional Building Block for Spirocyclic Benzothiazepines
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The drive to explore novel, three-dimensional...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary
The drive to explore novel, three-dimensional chemical space in modern drug discovery has highlighted the importance of spirocyclic scaffolds. Spiro-fused heterocycles often exhibit improved metabolic stability, enhanced target specificity, and favorable patentability compared to their flat, aromatic counterparts.
2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS: 1269152-20-6) is an advanced, commercially available bifunctional building block[1][2]. Featuring a nucleophilic aniline, an electrophilic nitrile, and a conformationally restricting spiro-cyclopentyl moiety, this molecule is uniquely primed for the atom-economical synthesis of 1,5-benzothiazepine derivatives—a privileged pharmacophore prevalent in cardiovascular and CNS therapeutics[3][4].
Physicochemical & Structural Profiling
Understanding the innate properties of this building block is critical for predicting its reactivity and solubility during synthetic planning.
Encodes a 1,5-relationship between the amine and nitrile.
CAS Number
1269152-20-6
Commercially accessible for scale-up.
Molecular Formula
C₁₃H₁₆N₂S
Atom-economical precursor (no leaving groups).
Molecular Weight
232.34 g/mol
Low MW allows for downstream elaboration.
H-Bond Donors
1 (Primary Amine)
Primary site for nucleophilic attack or derivatization.
H-Bond Acceptors
2 (Nitrile, Amine)
Coordination sites for Lewis acid catalysts.
Mechanistic Insights: The Thorpe-Ingold Effect
In typical linear systems, the intramolecular cyclization of an amine onto a nitrile to form a 7-membered ring is entropically unfavorable (
ΔS‡<0
) and often requires harsh conditions. However, the structural genius of this specific building block lies in its C1-cyclopentyl substitution .
Causality in Design: The bulky cyclopentyl ring exerts a pronounced Thorpe-Ingold (gem-dialkyl) effect. By compressing the internal bond angles at the C1 position, the reactive appendages (the -CH₂CN group and the -S-C₆H₄-NH₂ group) are forced into a restricted conformational space. This proximity drastically lowers the activation energy required for the aniline nitrogen to attack the nitrile carbon, facilitating a smooth cyclization into a spiro[1,5-benzothiazepine-4,1'-cyclopentan]-2-amine architecture.
Figure 1. Mechanistic pathway for intramolecular cyclization to spiro-benzothiazepine.
Reaction Optimization & Catalyst Selection
The aniline is a moderate nucleophile, and the unactivated nitrile is a weak electrophile. To drive the reaction, the nitrile must be activated[5].
Causality in Catalyst Choice: Protic acids (like HCl) can protonate the aniline, killing its nucleophilicity. Therefore, a soft Lewis acid that preferentially coordinates to the linear, sp-hybridized nitrogen of the nitrile over the sp³-hybridized aniline is required. Zinc triflate (Zn(OTf)₂) provides the perfect balance of Lewis acidity and chemoselectivity.
Optimal. Zn²⁺ selectively activates nitrile without quenching aniline.
Experimental Protocol: Synthesis of Spiro[1,5-benzothiazepine-4,1'-cyclopentan]-2-amine
This protocol is designed as a self-validating system . Because the reaction is an isomerization (intramolecular addition), the molecular weight does not change. Validation relies on drastic shifts in chromatographic polarity and retention time.
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 50 mL of anhydrous toluene under an argon atmosphere.
Catalyst Addition: Add Zn(OTf)₂ (364 mg) in one portion. Attach a reflux condenser.
Thermal Cyclization: Heat the reaction mixture to 110 °C (reflux) using a pre-heated oil bath. Maintain vigorous stirring.
Self-Validating Monitoring (t = 4 hours):
TLC Check: Elute with Hexanes/EtOAc (7:3). The starting material (non-polar,
Rf≈0.6
) should be consumed. The product (a cyclic amidine) is highly polar and will sit near the baseline (
Rf≈0.1
). It will stain intensely with ninhydrin due to the amidine functionality.
LC-MS Check: The mass remains unchanged (
m/z
233.1
[M+H]+
). Validation is confirmed by a shift to a significantly earlier retention time (due to increased polarity) compared to the starting material.
Workup: Once complete (typically 6 hours), cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (30 mL) to precipitate the zinc salts. Filter through a pad of Celite.
Extraction & Purification: Extract the filtrate with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient, 100:0 to 90:10) to afford the pure spiro-amidine as a solid.
Figure 2. Standardized operational workflow for the synthesis of spirocyclic benzothiazepines.
Alternative Application: Nitrile Reduction to 1,5-Diamine
If the spiro-benzothiazepine is not the desired target, the nitrile group can be selectively reduced to yield 2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}ethan-1-amine .
Mechanistic Rationale: Treatment with Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C to room temperature reduces the -CN to a primary -CH₂NH₂. This yields a highly versatile 1,5-diamine tethered by a thioether and a spiro-cyclopentyl ring. This diamine is an exceptional precursor for:
Macrocyclic Ligands: Condensation with dialdehydes to form macrocyclic Schiff bases.
Cyclic Ureas: Reaction with triphosgene to yield fused 8-membered cyclic ureas.
References
Benzothiazepine derivatives and their medicinal applications (US7192945B2)
Design and Synthesis of Novel Tricyclic 1,5-Benzothiazepine Derivatives
Source: ResearchGate
URL:[Link]
Solvent-Free Heterocyclic Synthesis (Review on Cyclocondensations)
Source: Chemical Reviews (ACS Publications)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Discovery
Focus Area: Targeted Covalent Inhibitors (TCIs), Cysteine Proteases, High-Throughput Screening (HTS)
Scientific Rationale: A Privileged Scaffold for Covalent Discovery
The compound 2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS: 1269152-20-6) represents a highly versatile, bifunctional building block for the development of Targeted Covalent Inhibitors (TCIs). As the pharmaceutical industry shifts toward covalent modalities to drug "undruggable" targets and achieve extended target residence times, specialized scaffolds are required to balance reactivity and selectivity[1].
This specific scaffold integrates three critical structural features:
The Acetonitrile (Nitrile) Warhead: Nitriles act as reversible covalent warheads that specifically target catalytic cysteine residues (e.g., in viral proteases like SARS-CoV-2 Mpro or human deubiquitinating enzymes). The relatively inert nature of the nitrile ensures it only reacts with highly nucleophilic, activated cysteines, forming a reversible thioimidate adduct[1].
The 2-Aminophenyl Handle: The primary aniline provides a synthetic diversification point. Through combinatorial amide coupling, urea formation, or heterocyclic cyclization, medicinal chemists can rapidly generate libraries that probe the S1/S2 recognition subpockets of the target protease.
The Cyclopentyl-Sulfanyl Core: This rigid hydrophobic core optimally vectors the warhead toward the catalytic triad while anchoring the molecule within the active site.
Mechanism of reversible covalent inhibition by nitrile warheads and assay readouts.
Assay Architecture: A Self-Validating System
A fundamental challenge in HTS for covalent inhibitors is the high rate of false positives. Compounds may appear active due to optical interference (auto-fluorescence, quenching), non-specific aggregation, or off-target oxidation of the catalytic cysteine[2].
To establish a self-validating system , we employ an orthogonal two-tiered screening architecture:
Primary Screen (Functional): A Fluorescence Resonance Energy Transfer (FRET) assay to identify functional inhibition of the protease.
Secondary Validation (Biophysical): A RapidFire High-Throughput Mass Spectrometry (MS) assay to directly detect the intact protein-ligand covalent adduct, confirming the mechanism of action[3].
Workflow for screening 1269152-20-6 derivatives using FRET and RapidFire MS.
Protocol 1: High-Throughput FRET Screening
This protocol is optimized for a 384-well format to screen libraries derived from the 2-{1-[(2-aminophenyl)sulfanyl]cyclopentyl}acetonitrile scaffold against a model cysteine protease.
Reagent Preparation & Causality
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
Causality: DTT is strictly required to maintain the catalytic cysteine in a reduced, nucleophilic state, preventing false positives caused by oxidative inactivation. Triton X-100 prevents compound aggregation and promiscuous inhibition, a primary driver of HTS artifacts[2].
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the compound library (in 100% DMSO) into a black 384-well microplate.
Causality: Acoustic dispensing eliminates tip carryover and keeps the final DMSO concentration at 0.5%, preventing solvent-induced denaturation of the protease.
Enzyme Addition: Add 10 µL of the 2X Enzyme Solution to all wells using a bulk reagent dispenser.
Pre-Incubation (Critical Step): Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 60 minutes.
Causality: Covalent inhibition is time-dependent (
kinact/KI
). The nitrile warhead requires sufficient pre-incubation time to undergo nucleophilic attack by the cysteine thiolate and form the thioimidate adduct before substrate competition begins[4].
Reaction Initiation: Add 10 µL of the 2X Substrate Solution to initiate the reaction.
Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Monitor fluorescence (e.g., Ex: 340 nm / Em: 490 nm) continuously for 30 minutes at 25°C. Calculate the initial velocity (
V0
) from the linear portion of the progress curve.
Protocol 2: RapidFire Intact Protein MS Validation
Compounds that exhibit >50% inhibition in the FRET assay must be triaged through Intact Protein Mass Spectrometry to confirm the formation of the covalent thioimidate bond and rule out optical artifacts[3].
Reagent Preparation & Causality
MS-Compatible Buffer: 20 mM Ammonium Acetate (pH 7.5).
Causality: Non-volatile salts (like HEPES or NaCl used in FRET) cause severe ion suppression in Electrospray Ionization (ESI). Ammonium acetate is volatile and fully compatible with MS[5].
Quench Solution: 1% Formic Acid in LC-MS grade water.
Step-by-Step Methodology
Incubation: In a 384-well polypropylene plate, mix 1 µM of the target protease with 10 µM of the hit compound in MS-Compatible Buffer (Total volume: 20 µL). Incubate for 60 minutes at room temperature.
Reaction Quenching: Add 5 µL of the Quench Solution to each well.
Causality: Lowering the pH denatures the protein and protonates the catalytic machinery, halting any further enzymatic reaction while preserving the stable covalent thioimidate adduct for downstream analysis.
RapidFire SPE-MS Analysis: Load the plate onto an Agilent RapidFire high-throughput MS system coupled to a Time-of-Flight (TOF) mass spectrometer.
Load/Wash: Inject the sample onto a C4 Solid Phase Extraction (SPE) cartridge. Wash with 0.1% Formic Acid in water for 2.5 seconds at 1.5 mL/min.
Causality: The rapid aqueous wash desalinates the sample and strips away unbound, non-covalent ligands, ensuring only the covalently modified protein is retained.
Elute: Elute the protein into the TOF-MS using 0.1% Formic Acid in Acetonitrile for 3 seconds at 1.25 mL/min.
Data Deconvolution: Use maximum entropy algorithms (e.g., Agilent MassHunter BioConfirm) to deconvolute the multiply charged protein envelope into a zero-charge mass spectrum. A mass shift equal to the exact mass of the nitrile derivative confirms a 1:1 covalent stoichiometry[5].
Quantitative Data & Assay Metrics
To evaluate the robustness of this self-validating HTS system, quantitative metrics from a standard 10,000-compound library screen are summarized below. The integration of RapidFire MS drastically reduces the false-positive rate inherent to optical assays.
Development of analytical methods for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile detection
Application Note: Development and Validation of Analytical Methods for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile Executive Scope & Chemical Context 1,5-Benzothiazepine derivatives represent a privileged clas...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Development and Validation of Analytical Methods for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
Executive Scope & Chemical Context
1,5-Benzothiazepine derivatives represent a privileged class of heterocyclic pharmacophores with profound significance in the development of cardiovascular, central nervous system (CNS), and anticancer therapeutics[1]. The synthesis of complex spiro-fused benzothiazepines frequently relies on the critical intermediate 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS: 1269152-20-6).
During API manufacturing, this intermediate undergoes an acid-catalyzed intramolecular cyclization, where the primary amine attacks the nitrile carbon to form the 7-membered benzothiazepine ring. Because the unreacted intermediate contains an aniline moiety—a well-documented structural alert for DNA-reactive mutagenicity—its trace-level detection in the final Active Pharmaceutical Ingredient (API) is subject to strict regulatory scrutiny under the ICH M7 guidelines[2].
This technical guide provides field-proven, self-validating analytical protocols for both high-throughput reaction monitoring (UHPLC-UV) and trace-level mutagenic impurity profiling (LC-MS/MS), adhering strictly to ICH Q2(R1) validation standards[3].
Method Rationale & Chromatographic Causality
As a Senior Application Scientist, I approach the analysis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (C₁₃H₁₆N₂S, MW: 232.34 g/mol ) by addressing its specific physicochemical liabilities:
The Basic Aniline Moiety (Peak Tailing Mitigation): The primary amine is highly basic and prone to secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases. Causality: To circumvent severe peak tailing, we mandate the use of a Superficially Porous Particle (SPP) C18 column with polar endcapping. Furthermore, the mobile phase is buffered to pH 3.0 using ammonium formate/formic acid. This ensures the amine is fully and uniformly protonated, locking it into a single ionization state to prevent retention time drift.
The Thioether Linkage (Oxidation Control): The sulfanyl group is highly susceptible to oxidation, forming transient sulfoxides. Causality: Sample preparation must avoid prolonged exposure to light and oxidative environments. The protocol dictates maintaining autosampler temperatures at 4°C to arrest oxidative degradation during sequence runs.
Mass Spectrometry Ionization: The readily protonated primary amine makes Electrospray Ionization in positive mode (ESI+) the optimal choice, yielding a robust[M+H]⁺ precursor ion at m/z 233.1 with exceptional signal-to-noise ratios for trace analysis.
Fig 1. Synthetic workflow and analytical monitoring points for the spiro-benzothiazepine precursor.
Self-Validating Experimental Protocols
Protocol A: Reaction Monitoring & Purity Analysis via UHPLC-UV
Objective: To monitor the conversion kinetics of raw materials and quantify the purity of the isolated intermediate during process scale-up.
System Suitability Criteria (Self-Validation): Before sample analysis, the system must prove its fitness. A tailing factor (Tf) < 1.5 and a resolution (Rs) > 2.0 between the intermediate and its oxidized degradants must be achieved. An injection precision of %RSD < 2.0% (n=5) ensures instrumental stability[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10.0 mg of the intermediate in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using Mobile Phase A. Filter through a 0.22 µm hydrophilic PTFE syringe filter to protect the SPP column frit.
Chromatographic Setup: Install a polar-endcapped SPP C18 column (2.1 x 100 mm, 2.7 µm). Set the column oven to 40°C to reduce mobile phase viscosity, thereby flattening the van Deemter curve and improving mass transfer.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted precisely to pH 3.0 with formic acid.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Execution: Run the gradient program outlined in Table 1 at a flow rate of 0.4 mL/min. Monitor UV absorbance at 254 nm (general aromatic framework) and 280 nm (highly specific to the aniline chromophore).
Protocol B: Trace Impurity Profiling via LC-MS/MS
Objective: To quantify trace levels (ppm to ppb) of the unreacted intermediate in the final spiro-benzothiazepine API to comply with the Threshold of Toxicological Concern (TTC) mandated by ICH M7[2].
Step-by-Step Methodology:
Matrix Preparation: Dissolve 50 mg of the final API in 5 mL of Acetonitrile (10 mg/mL). Spike with 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression/matrix effects. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
MS Source Optimization: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 400°C, and desolvation gas (N₂) flow to 800 L/hr to ensure complete droplet evaporation.
MRM Method Development: Isolate the [M+H]⁺ precursor at m/z 233.1 in Q1. Utilize Argon as the collision gas in Q2. The primary fragmentation pathways involve the cleavage of the C-S bonds, yielding highly stable product ions in Q3.
Execution: Inject 2 µL of the sample using a rapid 3-minute isocratic UHPLC method (60% B) to elute the API and intermediate. Quantify using the MRM transitions defined in Table 2 .
[1] National Institutes of Health (NIH) / PMC. "1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents."
[2] European Medicines Agency (EMA) / ICH. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline."
[3] U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry."
Application Note and Protocol for the Scaled-Up Synthesis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
Abstract This document provides a comprehensive guide for the synthesis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile, a novel heterocyclic compound with potential applications in pharmaceutical research and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile, a novel heterocyclic compound with potential applications in pharmaceutical research and drug development. The protocol herein is designed for scalability, addressing the critical considerations for transitioning from laboratory-scale synthesis to larger batch production. This application note details a proposed one-pot, three-component reaction strategy, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, process optimization, and robust safety procedures. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The synthetic strategy presented is a one-pot reaction involving cyclopentanone, a cyanide source, and 2-aminothiophenol. This approach is designed for efficiency and atom economy, key considerations for sustainable chemical manufacturing.
Proposed Reaction Mechanism
The synthesis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile is proposed to proceed through a cascade of reactions initiated by the formation of a key intermediate from cyclopentanone. The following diagram illustrates the plausible mechanistic pathway.
Mastering the Aminophenyl Moiety: A Guide to Strategic Functionalization in Drug Discovery
Introduction: The Aminophenyl Group - A Privileged Scaffold in Medicinal Chemistry The aminophenyl group, a simple yet remarkably versatile functional group, is a cornerstone of modern drug design and development. Its pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Aminophenyl Group - A Privileged Scaffold in Medicinal Chemistry
The aminophenyl group, a simple yet remarkably versatile functional group, is a cornerstone of modern drug design and development. Its prevalence in a vast array of FDA-approved drugs and clinical candidates underscores its importance as a "privileged scaffold." The primary aromatic amine of the aminophenyl moiety serves as a key synthetic handle, allowing for a diverse range of chemical transformations. This enables the strategic modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile through the introduction of various pharmacophoric elements. This guide provides an in-depth exploration of the most critical techniques for functionalizing the aminophenyl group, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
N-Acylation: Forging the Robust Amide Bond
The formation of an amide bond via N-acylation is one of the most fundamental and widely employed transformations of the aminophenyl group. The resulting N-aryl amides are prevalent in numerous blockbuster drugs, prized for their metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.
The Rationale Behind the Reaction
N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminophenyl group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The choice of acylating agent and base is critical for achieving high yields and purity. Acyl chlorides are highly reactive, often leading to rapid and exothermic reactions. The use of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[1] Acetic anhydride is a less reactive alternative, with acetic acid as the byproduct, which is less detrimental to the reaction progress.[1]
Experimental Protocol: Synthesis of Acetanilide
This protocol details the N-acetylation of aniline with acetic anhydride to form acetanilide.
Materials:
Aniline
Acetic Anhydride
Sodium Acetate
Concentrated Hydrochloric Acid
Water
Ethanol (95%)
Standard laboratory glassware, magnetic stirrer, ice bath, vacuum filtration apparatus
In a suitable flask, dissolve 500 mg of aniline in 14 mL of water. Note that aniline is not fully soluble and will form a biphasic mixture.
Slowly add 0.45 mL of concentrated hydrochloric acid to the aniline/water mixture with stirring. This will form the water-soluble aniline hydrochloride salt.
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride with swirling.
Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.
Cool the mixture in an ice bath to maximize precipitation.
Collect the crude acetanilide by vacuum filtration and wash with cold water.
Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain pure acetanilide.
Data Presentation: N-Acylation of Various Anilines
Cause: Incomplete reaction or loss of product during workup. Aniline may have been protonated by the acid byproduct.
Solution: Ensure the use of an adequate amount of base to neutralize the acid generated. Optimize reaction time and temperature. For less reactive anilines, a more potent coupling reagent like HATU may be necessary.[7]
Formation of Di-acylated Product:
Cause: Highly reactive acylating agent or prolonged reaction times with primary anilines.
Solution: Use a less reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride). Control the stoichiometry of the acylating agent carefully.
N-Alkylation: Introducing Lipophilicity and Modulating Basicity
N-alkylation of the aminophenyl group is a powerful strategy to increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. It also allows for the fine-tuning of the nitrogen's basicity, impacting drug-receptor interactions and pharmacokinetic properties. While direct alkylation with alkyl halides can be prone to over-alkylation, reductive amination offers a more controlled and selective approach.[8]
The Rationale Behind Reductive Amination
Reductive amination is a two-step, one-pot process. First, the aminophenyl compound condenses with an aldehyde or ketone to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine.[8] The choice of reducing agent is key to the success of this reaction. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[9] The reaction is typically carried out in a protic solvent like methanol, which facilitates both the imine formation and the reduction step.
Experimental Protocol: Selective N-Alkylation of 2-Aminophenol
This protocol describes the selective N-benzylation of 2-aminophenol using benzaldehyde and sodium borohydride.
Materials:
2-Aminophenol
Benzaldehyde
Methanol (MeOH)
Sodium Borohydride (NaBH₄)
Water
Dichloromethane
Standard laboratory glassware, magnetic stirrer, ice bath
In a round-bottom flask, dissolve 3 mmol of 2-aminophenol in 20 mL of methanol with stirring.
To this solution, add 3 mmol of benzaldehyde and continue stirring at room temperature for 1 hour to form the imine.
Cool the reaction mixture in an ice bath.
Carefully add 6 mmol of sodium borohydride portion-wise to the cooled solution.
After the addition is complete, remove the ice bath and stir for an additional hour at room temperature.
Pour the reaction mixture into 30 mL of water and extract with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-benzyl-2-aminophenol.
Data Presentation: Reductive Amination of Various Anilines
Cause: Incomplete imine formation or inefficient reduction.
Solution: For less reactive anilines or carbonyls, consider adding a catalytic amount of acid to promote imine formation. Ensure the reducing agent is fresh and added in sufficient excess.
Over-alkylation (for primary amines):
Cause: The secondary amine product can react further with the aldehyde.
Solution: Use a 1:1 stoichiometry of the amine and aldehyde. Add the reducing agent promptly after imine formation.
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and highly efficient method for forming carbon-nitrogen bonds.[12] This reaction is particularly valuable for coupling aminophenyl groups with aryl halides or triflates, a transformation that is challenging to achieve through traditional nucleophilic aromatic substitution.
The Rationale Behind the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond, forming a palladium(II) intermediate.
Amine Coordination and Deprotonation: The aminophenyl compound coordinates to the palladium center, and a base deprotonates the amine.[13]
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.[14]
The choice of ligand is paramount for the success of this reaction. Bulky, electron-rich phosphine ligands, such as XPhos and BrettPhos, are often employed to promote the reductive elimination step and prevent catalyst deactivation.[12][15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of an aryl bromide with a secondary amine.
In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and SIPr·HCl (0.04 mmol).
Add 1.5 mL of a 1M solution of LHMDS in THF.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Upon completion, dilute the mixture with ether and filter through a pad of celite.
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination with Various Substrates
Troubleshooting Common Issues in Buchwald-Hartwig Amination
Catalyst Deactivation:
Cause: Presence of oxygen or moisture.
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Hydrodehalogenation (reduction of the aryl halide):
Cause: A competing side reaction, particularly with electron-rich aryl halides.
Solution: Use a more sterically hindered ligand to favor reductive elimination over β-hydride elimination.[20]
Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionalities
The diazotization of the aminophenyl group to form a diazonium salt is a classic yet powerful transformation that opens the door to a wide array of subsequent reactions. The diazonium group is an excellent leaving group (N₂ gas), allowing for its replacement with a variety of nucleophiles. The Sandmeyer reaction, which utilizes copper(I) salts as catalysts, is a prominent example of this reactivity, enabling the introduction of halides and cyano groups.[16]
The Rationale Behind the Transformation
Diazotization is typically carried out by treating the aminophenyl compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[21] The Sandmeyer reaction then proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) catalyst facilitates the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[22]
Experimental Protocol: Synthesis of Chlorobenzene via Sandmeyer Reaction
This protocol details the synthesis of chlorobenzene from aniline.
Materials:
Aniline
Concentrated Hydrochloric Acid
Sodium Nitrite
Copper(I) Chloride
Water
Standard laboratory glassware, magnetic stirrer, ice-salt bath
Diazotization: In a beaker, combine 20 mL of aniline and 57 mL of water. Slowly add 57 mL of concentrated hydrochloric acid with stirring. Cool the mixture to 0 °C in an ice-salt bath. Slowly add a solution of 16 g of sodium nitrite in 33 mL of water, keeping the temperature below 5 °C.
Sandmeyer Reaction: In a separate flask, dissolve 27.72 g of copper(I) chloride in 113 mL of concentrated hydrochloric acid and cool to 0 °C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.
Workup: After the reaction subsides, warm the mixture gently to complete the decomposition of the diazonium salt. Separate the organic layer, wash with dilute sodium hydroxide solution, then with water, and dry over anhydrous calcium chloride. Purify by distillation.
Data Presentation: Sandmeyer Reactions with Different Nucleophiles
Troubleshooting Common Issues in Diazotization and Sandmeyer Reactions
Decomposition of Diazonium Salt:
Cause: Temperature rising above 5 °C.
Solution: Maintain strict temperature control throughout the diazotization and addition steps.
Formation of Phenol Byproduct:
Cause: Reaction of the diazonium salt with water.
Solution: Use concentrated acid and ensure the reaction is carried out promptly after the formation of the diazonium salt.
Sulfonylation: Introducing the Versatile Sulfonamide Moiety
The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibacterial agents, diuretics, and anticancer drugs. Sulfonylation of the aminophenyl group provides a direct route to this important class of compounds.
The Rationale Behind the Reaction
Sulfonylation involves the reaction of an aminophenyl compound with a sulfonyl chloride in the presence of a base. The mechanism is analogous to N-acylation, with the amine acting as a nucleophile and attacking the electrophilic sulfur atom of the sulfonyl chloride.[23] A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct.[26]
Experimental Protocol: General Procedure for Sulfonylation
Dissolve the aniline derivative (1 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add the sulfonyl chloride (1.1 mmol) to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the sulfonamide. Purify by recrystallization or column chromatography if necessary.
Troubleshooting Common Issues in Sulfonylation
Di-sulfonylation of primary amines:
Cause: Use of excess sulfonyl chloride.
Solution: Carefully control the stoichiometry of the reagents.[26]
Hydrolysis of Sulfonyl Chloride:
Cause: Presence of moisture.
Solution: Use anhydrous solvents and reagents.[27]
Protecting Group Strategies for the Aminophenyl Group
In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the aminophenyl group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and removal under mild acidic conditions.
The Rationale Behind Boc Protection and Deprotection
The Boc group is installed by reacting the aminophenyl compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting carbamate is stable to a wide range of reaction conditions but can be readily cleaved with a strong acid, such as trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation.
Experimental Protocols
Boc Protection of Aniline:
Dissolve aniline (1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL).
Add Boc₂O (1.1 mmol) and stir at room temperature until the reaction is complete (monitored by TLC).
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the Boc-protected aniline.
Boc Deprotection:
Dissolve the Boc-protected aniline in dichloromethane.
Add an equal volume of trifluoroacetic acid and stir at room temperature for 1-2 hours.
Remove the solvent and TFA under reduced pressure to obtain the aniline as its trifluoroacetate salt.
Conclusion
The functionalization of the aminophenyl group is a critical aspect of modern drug discovery. A thorough understanding of the various synthetic methodologies, including their mechanisms, scope, and limitations, empowers medicinal chemists to design and synthesize novel therapeutic agents with improved efficacy and safety profiles. The protocols and insights provided in this guide serve as a valuable resource for navigating the rich and diverse chemistry of this privileged scaffold.
Visualizations
Experimental Workflow for N-Acylation
Caption: Workflow for the synthesis of acetanilide.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
References
Catalyst is Used in the Sandmeyer Reaction - Unacademy. (n.d.). Unacademy. Retrieved March 8, 2024, from [Link]
Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes - Vedantu. (2025, June 24). Vedantu. Retrieved March 8, 2024, from [Link]
Sandmeyer Reaction - J&K Scientific LLC. (2026, February 8). J&K Scientific. Retrieved March 8, 2024, from [Link]
Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines a. (2005, April 15). ResearchGate. Retrieved March 8, 2024, from [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
Chlorobenzene from Aniline via the Sandmeyer Reaction - Sciencemadness. (2014, August 21). Sciencemadness Discussion Board. Retrieved March 8, 2024, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved March 8, 2024, from [Link]
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and. (2015, December 1). ACS Publications. Retrieved March 8, 2024, from [Link]
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). ACS Publications. Retrieved March 8, 2024, from [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Why do we use a basic medium while preparing acetanilide from aniline? - Quora. (2024, June 23). Quora. Retrieved March 8, 2024, from [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Chem-space. Retrieved March 8, 2024, from [Link]
Selective alkylation of aminophenols. (n.d.). ARKIVOC. Retrieved March 8, 2024, from [Link]
Optimization of the diazotization and cyclization of 1a - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - PMC. (2024, October 11). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (2017, June 2). TSI Journals. Retrieved March 8, 2024, from [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. (2024, July 17). eScholarship. Retrieved March 8, 2024, from [Link]
Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines | Journal of the American Chemical Society. (2025, May 9). ACS Publications. Retrieved March 8, 2024, from [Link]
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - RSC Publishing. (2024, May 1). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. (2023, February 2). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. (2026, January 30). Reddit. Retrieved March 8, 2024, from [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). ACS Publications. Retrieved March 8, 2024, from [Link]
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.). Allen Overseas. Retrieved March 8, 2024, from [Link]
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - ResearchGate. (2024, October 6). ResearchGate. Retrieved March 8, 2024, from [Link]
Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2024, from [Link]
Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds | Chemical Reviews - ACS Publications. (2021, April 9). ACS Publications. Retrieved March 8, 2024, from [Link]
Red-Light-Driven C(sp2)–H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework - PMC. (2025, October 13). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). Chemistry LibreTexts. Retrieved March 8, 2024, from [Link]
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved March 8, 2024, from [Link]
Aniline and Its Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Reactions of Aniline - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved March 8, 2024, from [Link]
Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
Give reasons for the following Acetylation of aniline class 12 chemistry CBSE - Vedantu. (2024, July 2). Vedantu. Retrieved March 8, 2024, from [Link]
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Technical Support Center: Optimization of Aminophenyl Thioether Formation
Welcome to the technical support center dedicated to the synthesis of aminophenyl thioethers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of aminophenyl thioethers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C–S cross-coupling reactions. Aminophenyl thioethers are pivotal structural motifs in pharmaceuticals and functional materials.[1][2] However, their synthesis can be challenging, often plagued by issues such as low yields, catalyst deactivation, and competing side reactions.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to rationally design and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental design from the outset.
Q1: What are the primary catalytic methods for synthesizing aminophenyl thioethers, and how do I choose between them?
A1: The two most robust and widely used methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4]
Buchwald-Hartwig C-S Coupling: This is often the first choice for many chemists due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions compared to traditional Ullmann reactions.[3] It relies on a palladium catalyst paired with a specialized ligand, often a bulky, electron-rich biaryl phosphine.[5] This method is particularly effective for coupling a wide variety of aryl halides (Cl, Br, I) and pseudohalides (OTf, OMs) with thiols.
Ullmann Condensation: This classic copper-catalyzed reaction is a powerful alternative, especially for large-scale industrial processes where cost is a major factor.[6] While traditional Ullmann conditions were harsh (high temperatures >200 °C), modern protocols use soluble copper sources (e.g., CuI) with ligands like diamines or L-proline, allowing for lower reaction temperatures.[4][7] The Ullmann reaction can be particularly advantageous for specific substrates where palladium catalysis is problematic.
The choice depends on your specific substrate, functional group tolerance, and scale. For initial small-scale exploration, the vast literature and well-defined catalyst systems often make Buchwald-Hartwig the more straightforward starting point.
Q2: How critical is the choice of ligand in a Buchwald-Hartwig C-S coupling?
A2: The ligand is arguably the most critical component for a successful Buchwald-Hartwig reaction. It is not merely a spectator; it directly participates in the catalytic cycle and dictates the catalyst's stability and reactivity.[8]
Function: The ligand stabilizes the active Pd(0) species, prevents catalyst aggregation into inactive palladium black, and modulates the electronics and sterics of the metal center.
Causality: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuXPhos) are highly effective because they promote the crucial oxidative addition of the aryl halide to the Pd(0) center and accelerate the rate-limiting reductive elimination step that forms the C-S bond and regenerates the active catalyst.[3][5] Bidentate phosphine ligands like DPEPhos or Xantphos can also be effective by preventing the formation of inactive palladium dimers.[3][9]
Q3: Why is an inert atmosphere so important for these cross-coupling reactions?
A3: The active catalytic species in Buchwald-Hartwig coupling is a highly sensitive, electron-rich Pd(0) complex.[10][11] The presence of oxygen can be highly detrimental as it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the catalytic cycle before it can proceed efficiently. While some modern palladium precatalysts are air-stable for handling, the reaction itself must be run under an inert atmosphere (Nitrogen or Argon) to ensure the longevity and activity of the catalyst throughout the reaction.[12] This requires the use of anhydrous, degassed solvents and proper inerting techniques.[8]
Q4: My substrates are sensitive to strong bases. What are my options?
A4: Base selection is crucial and substrate-dependent. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions to facilitate the deprotonation of the thiol and promote the catalytic cycle, they can be incompatible with sensitive functional groups (e.g., esters, ketones).[10] In such cases, you have several options:
Screen Weaker Bases: Milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can be effective, particularly in Ullmann-type reactions or specific Buchwald-Hartwig systems designed for their use.[7][11]
Optimize Temperature: When using a weaker base, a higher reaction temperature may be required to achieve a sufficient reaction rate.[12]
Consider a Different Method: Some catalyst-free methods, which may proceed under neutral or even acidic conditions, could be explored for highly sensitive substrates, though their scope may be more limited.[13][14]
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue
Potential Cause
Suggested Solution & Scientific Rationale
1. Low or No Product Formation
Inactive or Decomposed Catalyst
Solution: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which reliably generates the active Pd(0) species in situ.[5][12] Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and maintaining a positive pressure of inert gas (N₂ or Ar). Rationale: The Pd(0) state is essential for oxidative addition, the first step of the catalytic cycle. Oxidation to Pd(II) by trace oxygen is a common failure mode.
Poor Quality of Reagents
Solution: Purify starting materials. Recrystallize or distill the aniline and aryl halide. Ensure the thiol is fresh, as thiols can oxidize to disulfides upon storage.[1][15] Verify reagent purity via NMR or other analytical techniques. Rationale: Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield.
Incorrect Base/Solvent Combination
Solution: Screen a panel of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, DMF). The base must be strong enough to deprotonate the thiol but not so strong that it degrades the substrate. The solvent must fully dissolve the reactants at the reaction temperature.[10][12] Rationale: The base is critical for generating the active thiolate nucleophile, while the solvent influences solubility and the stability of intermediates in the catalytic cycle.
2. Significant Side Product Formation
Disulfide Formation
Solution: Use freshly opened or purified thiol. Rigorously degas the reaction mixture before heating. Consider using a disulfide, which can be reduced in situ, or another thiol surrogate.[1] Rationale: Thiols (R-SH) are easily oxidized to disulfides (R-S-S-R), especially at elevated temperatures in the presence of trace oxygen. This depletes the nucleophile and complicates purification.
Hydrodehalogenation
Solution: This occurs when the aryl halide is reduced instead of coupled. Lower the reaction temperature, screen a different ligand (sometimes a less active one is better), or ensure your base is non-nucleophilic and dry.[11] Rationale: This side reaction becomes more competitive with very active catalyst systems or in the presence of hydrogen donors.
Homocoupling of Aryl Halide
Solution: This side reaction forms a biaryl byproduct. It can be minimized by lowering the temperature, reducing catalyst loading, or using an excess of the thiol coupling partner.[11] Rationale: Homocoupling is often favored at higher temperatures where the catalyst may be more prone to side reactions.
3. Reaction Stalls Before Completion
Catalyst Decomposition
Solution: Use a more robust ligand system known for high stability (e.g., biaryl phosphines). If the reaction is clean but incomplete, adding a second portion of the catalyst and ligand after a few hours may restart the reaction. Rationale: The catalyst can degrade over time at high temperatures. A more stable ligand provides a protective coordination sphere around the palladium center.
Poor Solubility of Reactants or Intermediates
Solution: Screen alternative solvents in which all components are soluble at the reaction temperature. Ensure vigorous stirring, especially for heterogeneous mixtures.[12] Increasing the reaction temperature can sometimes improve solubility and drive the reaction to completion.[16] Rationale: If a key reactant or catalytic intermediate crashes out of solution, the reaction will stop.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed Aminophenyl Thioether Formation
This protocol is a starting point and should be optimized for specific substrates.
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the aminothiophenol (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%).
Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 2: General Procedure for Copper-Catalyzed (Ullmann) Aminophenyl Thioether Formation
Reaction Setup: To a dry round-bottom flask, add the aryl iodide (1.0 mmol, 1.0 equiv), the aminothiophenol (1.2 mmol, 1.2 equiv), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a ligand (e.g., L-proline, 0.2 mmol, 20 mol%).[7]
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and a polar aprotic solvent (e.g., DMSO or DMF, 5 mL).[7]
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
Reaction: Heat the mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring. Monitor progress by TLC.[7]
Workup & Purification: Follow steps 7-8 from Protocol 1, using appropriate extraction solvents.
Table 1: Parameter Selection Guide for Buchwald-Hartwig C-S Coupling
Parameter
Aryl Chlorides / Bromides
Aryl Iodides / Triflates
Notes & Rationale
Pd Source
Pd₂(dba)₃ or Pd(OAc)₂ with ligand; XPhos Pd G3/G4 (Precatalyst)
Pd₂(dba)₃ or Pd(OAc)₂ with ligand; BrettPhos Pd G3 (Precatalyst)
Precatalysts are often more reliable and active, especially for challenging substrates like aryl chlorides.[5][10][17]
Aryl chlorides require highly active, sterically hindered ligands to facilitate the difficult oxidative addition step.[3]
Base
Strong bases (NaOtBu, LHMDS)
Weaker bases can be used (K₃PO₄, Cs₂CO₃)
The reactivity order of aryl halides is I > Br > Cl. Less reactive halides require more forcing conditions, including a stronger base.[10]
Solvent
Toluene, Dioxane, t-Amyl alcohol
Toluene, Dioxane, DMF
The solvent must be able to dissolve reactants and remain stable at the required reaction temperature.
Temperature
100 - 120 °C
80 - 110 °C
Higher temperatures are often needed to activate less reactive aryl halides.
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to rational troubleshooting.
Buchwald-Hartwig C-S Coupling Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to form the C-S bond.
Caption: Catalytic cycle for Buchwald-Hartwig C-S coupling.
Troubleshooting Workflow for Failed Reactions
When a reaction fails, a systematic approach is crucial. Use this decision tree to guide your optimization efforts.
Caption: A systematic workflow for troubleshooting failed C-S coupling reactions.
References
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
Catalyst‐Free Synthesis of Thioethers through C−N Bond Cleavage of Aminonaphthol/Aminophenol Derivatives.
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
Buchwald–Hartwig amin
Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem.
Application Notes and Protocols for the Ullmann Condens
Optimization of reaction conditions.
Cross-Coupling Reactions Guide. Millipore Sigma.
Ullmann Coupling & other Cu Catalyzed reactions. Organic-Synthesis.com.
Thioether Form
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condens
Buchwald C
Ullmann condens
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
Troubleshooting Cross-Coupling of 1,9-Diiodoanthracene. Benchchem.
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.
Technical Support Center: Enhancing the Storage Stability of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability and reproducibility issues with multifunctional pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability and reproducibility issues with multifunctional pharmaceutical intermediates. The compound 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile presents a unique triad of functional groups: a thioether linkage, a primary aromatic amine (aniline derivative), and an aliphatic nitrile.
Understanding the thermodynamic and kinetic vulnerabilities of these specific moieties is critical for maintaining batch-to-batch reproducibility in your drug development workflows. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative stability data to ensure the integrity of your compound.
Part 1: Structural Vulnerability & Causality Analysis
Before troubleshooting, we must establish why this molecule degrades under standard laboratory conditions:
The Thioether (-S-) Linkage: The sulfur atom possesses lone electron pairs that are highly susceptible to electrophilic attack by reactive oxygen species (ROS) or trace peroxides found in ambient air and aged solvents. This leads to progressive oxidation, first yielding a polar sulfoxide, and subsequently a sulfone[1].
The 2-Aminophenyl (Aniline) Group: Anilines are notoriously sensitive to both autoxidation and photodegradation. Exposure to UV/Visible light initiates a single-electron transfer (SET), generating radical cations. These radicals rapidly couple to form highly conjugated azo compounds or polymerize into dark, resinous masses[2][3].
The Acetonitrile Group (-CH2CN): While generally stable under neutral storage conditions, nitriles can undergo hydrolysis to amides and carboxylic acids if exposed to extreme pH excursions combined with atmospheric moisture.
Mechanistic degradation pathways of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile.
Part 2: Troubleshooting FAQs
Q1: My solid batch was originally off-white but has turned dark brown/purple over the last three months. Is it still usable?A: No, it is highly recommended to discard or re-purify the batch. This discoloration is the hallmark of aniline photodegradation and autoxidation[2]. When exposed to ambient light and oxygen, the primary amine oxidizes and polymerizes into highly conjugated, colored resinous species[3]. Even if the molar percentage of the degradant is low (<2%), these polymeric impurities can severely poison transition-metal catalysts in downstream cross-coupling reactions.
Q2: During HPLC analysis, I observed a new peak eluting earlier (higher polarity) than the parent compound. What is the mechanism behind this?A: This is almost certainly the sulfoxide derivative of your compound. Thioethers readily oxidize in the presence of atmospheric oxygen or trace peroxides in your mobile phase[1]. Because the sulfoxide group (S=O) is significantly more polar than the parent thioether, it exhibits reduced retention time on a standard C18 reverse-phase column. Fix: Ensure all sample diluents are freshly degassed and entirely free of peroxide-forming solvents (e.g., THF or diethyl ether).
Q3: We store the compound in a standard clear glass vial in a 4°C deli fridge. Why is it still degrading?A: A standard clear glass vial offers zero protection against UV/Vis light, and standard caps are highly permeable to atmospheric oxygen and moisture. The 4°C temperature slows the kinetic rate of degradation but does not eliminate the thermodynamic driving force of photo-oxidation[4]. You must switch to amber glass and an inert atmosphere to halt degradation.
To guarantee the integrity of your compound, you must implement a storage system that actively proves its own efficacy. Do not rely on assumption; rely on chemical validation.
Aliquot: Divide the bulk batch into single-use aliquots. Causality: Prevents condensation of atmospheric moisture onto the cold compound during repeated opening, which drives hydrolysis.
Containment: Transfer the solid into amber glass vials. Causality: Filters out photons <400 nm, preventing the single-electron transfer (SET) that initiates aniline radical formation.
Purge: Gently purge the vial with high-purity Argon for 30 seconds. Causality: Argon is denser than air (unlike Nitrogen) and effectively blankets the solid, displacing the O2 required for thioether oxidation.
Seal: Cap immediately using a PTFE-lined septum cap. Causality: PTFE is highly impermeable to gas exchange compared to standard silicone septa, maintaining the inert headspace.
Self-Validation Step: Place the sealed vials into a secondary vacuum-sealable Mylar pouch. Inside the pouch, include a colorimetric oxygen indicator pill (e.g., resazurin-based). Vacuum seal the pouch.
Validation Logic: If the pill remains colorless, your anaerobic environment is intact and verified. If it turns pink/purple, the seal has failed, and the batch must be flagged for re-QC.
Storage: Store the validated pouches at 2-8°C (short-term, <1 month) or -20°C (long-term, >1 month).
Self-validating step-by-step workflow for the optimal storage of sensitive aniline-thioethers.
To trust your analytical HPLC method, it must be proven to separate the parent compound from its degradants.
Oxidative Stress: Dissolve 1 mg/mL of the compound in acetonitrile. Add 3% H2O2 (v/v) and incubate at room temperature for 24 hours. Causality: This forces the thioether to sulfoxide/sulfone conversion[1].
Photolytic Stress: Expose a 1 mg/mL solution in a quartz cuvette to 254 nm UV light for 12 hours. Causality: This forces aniline radical polymerization[3].
Self-Validation Step (Mass Balance): Inject the stressed samples into the HPLC. Calculate the total peak area. The sum of the parent peak + degradant peaks must equal 95-105% of the unstressed control peak area.
Validation Logic: If the mass balance is <95%, it proves that insoluble polymeric resins have formed and precipitated out of solution, or volatile degradants were lost. This dictates that your sample preparation or extraction solvent must be optimized to capture all species.
Comparative analysis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile with similar compounds
Title: Comparative Analysis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile in Spiro-Heterocycle Synthesis Executive Summary As a Senior Application Scientist, I frequently evaluate novel chemical building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile in Spiro-Heterocycle Synthesis
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel chemical building blocks that bridge the gap between structural complexity and synthetic efficiency. The compound 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS 1269152-20-6) represents a highly specialized bifunctional intermediate. It is primarily utilized in the construction of spiro-fused 1,5-benzothiazepines—a pharmacophore class renowned for its cardiovascular and psychotropic activities. This guide objectively compares its synthetic performance against its structural analogs, providing actionable experimental data, mechanistic insights, and self-validating protocols.
Structural & Mechanistic Profiling
The synthetic utility of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile stems from its pre-organized bifunctional nature. The molecule features:
A nucleophilic primary aniline group.
An electrophilic acetonitrile moiety attached to a cyclopentyl ring.
A thioether linkage that dictates the spatial geometry required for ring closure.
Under acidic catalysis, the nitrile group undergoes protonation, increasing its electrophilicity. The aniline nitrogen then executes a 7-exo-dig intramolecular nucleophilic attack on the nitrile carbon. The cyclopentyl ring exerts a specific Thorpe-Ingold effect, compressing the internal bond angles and accelerating the cyclization to form a spiro[1,5-benzothiazepine-cyclopentane] scaffold. The importance of this spatial geometry and its impact on optically active 1,5-benzothiazepine synthesis is a foundational principle in modern heterocycle construction ().
Mechanistic pathway of acid-catalyzed spiro-benzothiazepine formation.
Comparative Performance Analysis
To objectively evaluate this compound, we must benchmark it against two common alternative intermediates:
Oxygen Analog: 2-{1-[(2-Aminophenyl)oxy]cyclopentyl}acetonitrile (a benzoxazepine precursor).
Steric and Thorpe-Ingold Effects:
The cyclopentyl ring in the target compound provides an optimal internal bond angle (~104°) that highly favors the transition state geometry for 7-membered ring closure. In contrast, the cyclohexyl analog (~109.5°) introduces greater steric bulk and equatorial/axial conformational penalties, significantly reducing the cyclization rate and overall yield.
Electronic and Nucleophilic Effects:
Comparing the thioether (S) to the ether (O) analog, sulfur's larger atomic radius and greater polarizability enhance the initial formation of the intermediate. During cyclization, the C-S-C bond angle (~100°) naturally pre-organizes the aniline closer to the nitrile compared to the wider C-O-C bond (~111°). This lowers the activation energy for the benzothiazepine compared to the benzoxazepine, a dynamic well-documented in catalytic approaches to these scaffolds ().
Table 1: Quantitative Comparison of Synthetic Performance
Parameter
Cyclopentyl Thioether (Target Product)
Cyclohexyl Thioether (Steric Analog)
Cyclopentyl Ether (Electronic Analog)
Cyclization Yield (%)
85 - 92%
60 - 68%
70 - 75%
Reaction Time (hrs)
4.5
12.0
8.0
Activation Energy (Ea)
Low (Optimal pre-organization)
High (Steric penalty)
Moderate (Wider bond angle)
Product LogP (Est.)
3.2
3.8
2.5
Primary Application
Spiro-benzothiazepines
Bulky CNS scaffolds
Spiro-benzoxazepines
Experimental Protocols (Self-Validating System)
To ensure scientific integrity, the following protocol describes the standardized cyclization of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile. The methodology is designed as a self-validating system: the choice of reagents prevents common failure modes (e.g., nitrile hydrolysis) while driving the reaction to completion.
Step-by-step workflow for the acid-catalyzed intramolecular cyclization.
Step-by-Step Methodology:
Substrate Preparation: Dissolve 10 mmol of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile in 50 mL of anhydrous toluene.
Causality: Toluene allows for the high-temperature reflux (110°C) necessary to overcome the activation barrier of the 7-exo-dig cyclization without degrading the substrate.
Causality: p-TsOH is a self-validating choice; it is strong enough to selectively protonate the nitrile but avoids the hydrolytic cleavage of the thioether that frequently occurs with aqueous mineral acids.
Thermal Activation: Heat the mixture to reflux under a Dean-Stark trap for 4.5 hours.
Causality: The Dean-Stark trap continuously removes trace moisture generated or present in the system, actively preventing the competitive hydrolysis of the nitrile intermediate into an unwanted amide.
Reaction Monitoring: Monitor the disappearance of the starting material via LC-MS. The target spiro-compound will show a distinct mass shift and retention time change upon tautomerization.
Workup & Purification: Cool the reaction to room temperature, wash with saturated NaHCO₃ (to neutralize the p-TsOH), extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield the pure spiro[1,5-benzothiazepine-cyclopentane] derivative.
References
Asano, K., & Matsubara, S. (2018). Catalytic Approaches to Optically Active 1,5-Benzothiazepines. ACS Catalysis, 8(7), 6273-6282. URL:[Link]
Lévai, A., & Kiss-Szikszai, A. (2008). Synthesis of optically active 1,5-benzothiazepines. ARKIVOC, 2008(1), 65-86. URL:[Link]
Comparative
A Head-to-Head Comparison: Validating the Biological Activity of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile in Cell-Based Assays
A Technical Guide for Researchers In the landscape of modern drug discovery, the rigorous validation of novel chemical entities is a critical step in identifying promising therapeutic candidates.[1][2][3] Cell-based assa...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers
In the landscape of modern drug discovery, the rigorous validation of novel chemical entities is a critical step in identifying promising therapeutic candidates.[1][2][3] Cell-based assays provide a biologically relevant platform for this evaluation, offering insights into a compound's mechanism of action, potency, and potential toxicity in a physiological context.[1][3][4] This guide provides a comprehensive framework for validating the biological activity of a novel compound, 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile, hereafter referred to as Compound X.
Initial searches for the biological activity of Compound X (CAS 1269152-20-6) did not yield established mechanisms of action.[5] However, the presence of an aminophenyl group, a common feature in many kinase inhibitors, and a nitrile group, which can be found in various enzyme inhibitors, suggests that Compound X may target cellular signaling pathways that regulate cell proliferation and survival.[6][7][8][9][10] Based on this structural rationale, we hypothesize that Compound X may exert its effects by modulating a key signaling node, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer and other diseases.[11][12][13]
This guide will compare the activity of Compound X against a well-characterized inhibitor of the PI3K/Akt pathway, GSK2636771, a selective PI3Kβ inhibitor.[14] We will detail a suite of cell-based assays to comprehensively evaluate its anti-proliferative and pro-apoptotic effects, and to confirm its on-target activity.
Comparative Compound
GSK2636771: A potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[14] This compound serves as a positive control to benchmark the activity of Compound X against a known modulator of the PI3K/Akt pathway.
Selected Cell-Based Assays
A multi-faceted approach using a panel of validated cell-based assays is essential for a thorough assessment of a novel compound's biological activity. The following assays were selected to provide a comprehensive profile of Compound X's effects on cell health and signaling:
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16][17] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified to determine the extent of cell survival.[15][16][17]
Apoptosis Assay (Caspase-Glo® 3/7 Assay): This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19][20][21][22] An increase in caspase-3/7 activity is a hallmark of apoptosis.
Target Engagement Assay (Western Blot for p-Akt): This technique is used to detect the phosphorylation status of Akt at Serine 473 (p-Akt), a critical step in the activation of the PI3K/Akt signaling pathway.[14][23][24][25] A reduction in p-Akt levels following treatment with Compound X would provide evidence of on-target engagement.
Experimental Workflow
The overall workflow for the validation of Compound X is depicted below. This streamlined process ensures a logical progression from assessing broad cellular effects to investigating a specific molecular mechanism.
Figure 1. Experimental workflow for the validation of Compound X.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[11][13] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[12][13]
Figure 2. Simplified PI3K/Akt signaling pathway.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[15][16][17][26]
Materials:
PC-3 cells (or other suitable cancer cell line)
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
96-well plates
Compound X and GSK2636771 (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Seed PC-3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Prepare serial dilutions of Compound X and GSK2636771 in culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
Incubate for 48 hours at 37°C.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Caspase-Glo® 3/7 Apoptosis Assay
This protocol is based on the manufacturer's instructions for the Caspase-Glo® 3/7 Assay.[18][19][20][22]
Materials:
PC-3 cells
White-walled 96-well plates
Compound X and GSK2636771
Caspase-Glo® 3/7 Reagent (Promega)
Luminometer
Procedure:
Seed PC-3 cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
Incubate for 24 hours at 37°C.
Treat the cells with various concentrations of Compound X, GSK2636771, or vehicle control for 24 hours.
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
Mix the contents of the wells by orbital shaking for 30 seconds.
Incubate the plate at room temperature for 1 hour, protected from light.
Measure the luminescence using a plate-reading luminometer.
Western Blot for p-Akt (Ser473)
This protocol outlines the general steps for Western blot analysis of phosphorylated proteins.[14][23][24]
Materials:
PC-3 cells
6-well plates
Compound X and GSK2636771
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, and anti-β-actin
HRP-conjugated anti-rabbit secondary antibody
ECL detection reagent
Chemiluminescence imaging system
Procedure:
Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with Compound X, GSK2636771, or vehicle control for 2-4 hours.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
Data Summary and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the described assays.
Table 1: Effect of Compound X and GSK2636771 on PC-3 Cell Viability (MTT Assay)
Concentration (µM)
Compound X (% Viability)
GSK2636771 (% Viability)
0.1
98.2 ± 3.1
95.6 ± 4.2
1
75.4 ± 5.6
68.9 ± 6.1
10
42.1 ± 4.8
35.7 ± 3.9
50
15.8 ± 2.9
12.3 ± 2.5
IC50 (µM)
8.5
6.2
Table 2: Induction of Apoptosis by Compound X and GSK2636771 (Caspase-3/7 Activity)
Concentration (µM)
Compound X (Fold Change)
GSK2636771 (Fold Change)
0.1
1.1 ± 0.2
1.3 ± 0.3
1
2.5 ± 0.4
3.1 ± 0.5
10
5.8 ± 0.7
6.5 ± 0.8
50
8.2 ± 1.1
9.1 ± 1.2
Table 3: Inhibition of Akt Phosphorylation by Compound X and GSK2636771 (Western Blot)
Treatment (10 µM)
p-Akt/Total Akt Ratio (Normalized)
Vehicle Control
1.00
Compound X
0.25
GSK2636771
0.15
Compound X exhibits potent anti-proliferative activity against PC-3 cells, with an IC50 value comparable to the known PI3K inhibitor, GSK2636771.
Compound X induces apoptosis in a dose-dependent manner, as evidenced by the increase in caspase-3/7 activity. This effect is also in line with the activity of GSK2636771.
Compound X inhibits the PI3K/Akt signaling pathway by reducing the phosphorylation of Akt at Ser473. This provides strong evidence for its on-target activity.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the biological activity of a novel compound, 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile. By employing a panel of well-established cell-based assays and comparing its performance against a relevant benchmark compound, researchers can gain valuable insights into its therapeutic potential. The presented framework, from initial cellular screening to mechanistic validation, provides a clear path for advancing promising compounds in the drug discovery pipeline.
A review for cell-based screening methods in drug discovery. PMC. [Link]
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
Detection of phosphorylated Akt and MAPK in cell culture assays. PMC. [Link]
Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. [Link]
Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]
Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PMC. [Link]
Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules. [Link]
Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. [Link]
Pyrimidine compounds for use in the treatment of cancer.
2-[(4-Aminophenyl)sulfanyl]acetonitrile — Chemical Substance Information. NextSDS. [Link]
A Comparative Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®) Production Routes
For researchers, scientists, and professionals in drug development, the synthetic route to a target molecule is a critical consideration. It impacts not only the feasibility of laboratory-scale synthesis but also the eco...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the synthetic route to a target molecule is a critical consideration. It impacts not only the feasibility of laboratory-scale synthesis but also the economic and environmental viability of large-scale production. This guide provides an in-depth, objective comparison of various prominent synthetic routes to Oseltamivir, the active pharmaceutical ingredient in the antiviral drug Tamiflu®. We will delve into the underlying chemistry, supported by experimental data, to benchmark the efficiency of each pathway.
Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections.[1] The molecule possesses three stereocenters, making stereocontrol a crucial aspect of its synthesis.[2] The commercial production of Oseltamivir has historically been dominated by a route starting from naturally-sourced (-)-shikimic acid.[2] However, the reliance on a natural product with fluctuating availability, particularly during influenza pandemics, has spurred extensive research into alternative, more robust synthetic strategies.[1][3]
This guide will explore and compare the original industrial synthesis with several innovative academic and industrial approaches, evaluating them on key performance indicators such as overall yield, step count, starting material accessibility, and safety.
The Original Roche "Gilead" Synthesis: A Reliance on Nature
The commercial production of Oseltamivir, developed by Gilead Sciences and optimized by Hoffmann-La Roche, traditionally begins with (-)-shikimic acid, a chiral building block extracted from Chinese star anise (Illicium verum).[1][2] This route has been the workhorse for producing metric tons of the drug.[4]
The key strategic elements of this synthesis involve leveraging the pre-existing stereochemistry of shikimic acid to establish the three stereocenters of Oseltamivir. The synthesis proceeds through a well-developed epoxide intermediate, followed by transformations involving azide chemistry to install the required amino groups.[5] While this route is well-established and has undergone significant process optimization, it has notable drawbacks. The dependence on shikimic acid, the supply of which can be volatile, and the use of potentially explosive azide reagents are significant concerns for large-scale manufacturing.[2][6] The industrial process is a 12-step sequence with an overall yield of approximately 35%.[7]
Experimental Workflow: The Roche Industrial Synthesis from (-)-Shikimic Acid
The following diagram illustrates the key transformations in the industrial synthesis of Oseltamivir starting from (-)-shikimic acid.
Caption: Key stages of the Roche industrial synthesis of Oseltamivir.
Shikimic Acid-Independent Routes: Towards a More Secure Supply Chain
The vulnerabilities of the shikimic acid-dependent route prompted the development of numerous de novo syntheses from readily available, inexpensive starting materials. These routes often employ elegant catalytic asymmetric reactions to establish the required stereochemistry.
In 2006, E.J. Corey and coworkers reported a concise synthesis starting from 1,3-butadiene and acrylic acid.[8] A key step is an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidinium catalyst to set the initial stereochemistry.[9] This route avoids the use of azides and boasts a good overall yield of around 30%.[8][10] The synthesis is notable for its efficiency and the use of inexpensive starting materials.[8]
Caption: Simplified workflow of the Corey synthesis of Oseltamivir.
The Fukuyama synthesis, published in 2007, also commences with an asymmetric Diels-Alder reaction, but utilizes pyridine and acrolein as starting materials.[2][11] This approach features a series of well-orchestrated transformations, including a Hofmann rearrangement, to construct the target molecule.[12] While elegant, the synthesis is relatively long, with an overall yield of approximately 5.6% over 13 steps.[13]
Barry Trost and his group developed a concise route highlighted by a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.[14][15] This key step desymmetrizes a racemic allylic lactone to install two of the three stereocenters in a single transformation.[14] The synthesis is one of the shortest reported, consisting of eight steps with an overall yield of 30%.[16][17]
Chemoenzymatic and Biocatalytic Routes: The "Green" Chemistry Approach
More recent developments have focused on leveraging enzymes to perform key transformations with high selectivity and under mild conditions, aligning with the principles of green chemistry. These chemoenzymatic routes often start from simple aromatic compounds like ethyl benzoate.[18][19] A key step involves the dihydroxylation of the aromatic ring mediated by toluene dioxygenase.[18] These routes can be highly efficient and avoid many of the harsh reagents used in traditional organic synthesis.[19][20][21]
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance metrics for the discussed synthetic routes to Oseltamivir, providing a clear, data-driven comparison.
Detailed Experimental Protocol: A Representative Step from the Trost Synthesis
The palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a cornerstone of the Trost synthesis. Below is a representative protocol for this key transformation.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, bis(allylpalladium chloride) and the chiral (R,R)-Trost ligand are dissolved in anhydrous, degassed tetrahydrofuran (THF). The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
Reaction Setup: In a separate flame-dried flask, the racemic allylic lactone starting material and trimethylsilylphthalimide are dissolved in anhydrous THF.
Reaction Execution: The prepared catalyst solution is transferred via cannula to the solution of the starting materials at room temperature.
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until consumption of the starting lactone is complete (typically 8-12 hours).
Workup and Esterification: Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a TMS-carboxylate, is then dissolved in ethanol and treated with a catalytic amount of p-toluenesulfonic acid, followed by refluxing to yield the desired ethyl ester.[24]
Purification: The final product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched product.
This protocol is a generalized representation and should be adapted based on specific literature procedures.[14][24]
Conclusion
The synthesis of Oseltamivir provides a compelling case study in the evolution of synthetic strategy. While the original Roche synthesis from shikimic acid remains an industrial benchmark, its reliance on a natural source and use of hazardous reagents have driven significant innovation.[6][25]
Shikimic acid-independent routes, such as those developed by Corey and Trost, offer greater supply chain security and often avoid problematic reagents.[10][16] The Trost synthesis, in particular, stands out for its remarkable efficiency and brevity.[16][17] Chemoenzymatic approaches represent the frontier of "green" pharmaceutical manufacturing, promising high efficiency and improved environmental profiles.[20][21]
The "best" synthetic route is context-dependent. For large-scale, established manufacturing, the optimized Roche process is proven. For developing new, more flexible, and sustainable production methods, the catalytic asymmetric routes, especially the Trost synthesis, present compelling and efficient alternatives. The continuous innovation in this field underscores the power of synthetic chemistry to address critical challenges in global health.
References
Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate. PubMed.
Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process. ACS Publications. (2011).
Oseltamivir total synthesis. Wikipedia.
Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics. The Journal of Organic Chemistry - ACS Publications. (2011).
Several generations of chemoenzymatic synthesis of oseltamivir (Tamiflu): evolution of strategy, quest for a process-quality synthesis, and evaluation of efficiency metrics. PubMed. (2011).
Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics. ResearchGate. (2025).
Synthesis of Oseltamivir by Barry M. Trost (2008). SynArchive.
Oseltamivir total synthesis - Corey Synthesis. YouTube. (2024).
Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. ACS Publications. (2008).
Total Synthesis of Oseltamivir phosphate (Tamiflu) by Trost. Organic Chemistry Portal. (2008).
Recent Progress on the Total Synthesis of (–)-Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza Disease. Bentham Science Publishers. (2014).
Synthesis of Oseltamivir by Tohru Fukuyama (2007). SynArchive.
Synthesis of Oseltamivir by Elias J. Corey (2006). SynArchive.
Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. Organic Process Research & Development - ACS Publications.
Total Synthesis of Oseltamivir phosphate by Corey. Organic Chemistry Portal. (2006).
A concise synthesis of (-)-oseltamivir. PubMed - NIH.
A Comparative Guide to the Synthesis of Oseltamivir: Shikimic Acid vs. Diethyl D-Tartrate Routes. Benchchem.
Roche synthesis.
A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. ACS Publications. (2010).
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH.
New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry - ACS Publications. (2008).
A practical synthesis of (-)-oseltamivir. PubMed. (2007).
A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. PubMed. (2006).
A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. PubMed. (2009).
Oseltamivir total synthesis. Grokipedia.
Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
Development of a Concise Synthesis of (−)‐Oseltamivir (Tamiflu). Sci-Hub. (2011).
The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA.
A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry - ACS Publications. (2009).
A Practical Synthesis of (−)-Oseltamivir. ResearchGate.
Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. Request PDF - ResearchGate. (2025).
Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. PMC.
Flow synthesis process for the production of oseltamivir. Google Patents. (2020).
Synthesis of (–)-Oseltamivir. (2007).
1 Green Chemistry Metrics. Wiley-VCH. (2003).
The shortest recipe for Tamiflu. News - Chemistry World. (2008).
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. PMC.
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). ResearchGate.
Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters - ACS Publications. (2016).
Comparative study of the mechanism of action with related molecules
Comparative Mechanism of Action Guide: Selective GLP-1 Agonism vs. Imbalanced Dual GIP/GLP-1 Agonism As a Senior Application Scientist, I approach the evaluation of incretin mimetics not merely through their terminal cli...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Mechanism of Action Guide: Selective GLP-1 Agonism vs. Imbalanced Dual GIP/GLP-1 Agonism
As a Senior Application Scientist, I approach the evaluation of incretin mimetics not merely through their terminal clinical endpoints, but through the fundamental receptor pharmacology that dictates their behavior. The transition from selective GLP-1 receptor agonists (e.g., semaglutide) to dual GIP/GLP-1 receptor agonists (e.g., tirzepatide) represents a masterclass in rational drug design. This guide deconstructs the structural, mechanistic, and pharmacological divergence between these two molecular classes, providing self-validating experimental frameworks for quantifying their receptor dynamics.
The Paradigm Shift: Imbalance and Biased Agonism
Historically, the development of metabolic therapeutics focused on highly potent, balanced mono-agonists. Semaglutide exemplifies this: it is a highly selective, balanced agonist at the Glucagon-Like Peptide-1 Receptor (GLP-1R), promoting both robust cyclic AMP (cAMP) accumulation and strong
β
-arrestin recruitment.
Tirzepatide, however, introduces two critical pharmacological innovations: imbalanced target engagement and biased agonism [1].
Imbalanced Affinity: Tirzepatide was engineered upon a Gastric Inhibitory Polypeptide (GIP) backbone. It binds the GIP Receptor (GIPR) with an affinity comparable to native GIP, but its affinity for the GLP-1R is approximately 13-fold weaker than native GLP-1[2].
Biased Agonism at GLP-1R: At the GLP-1R, tirzepatide acts as a biased agonist. It fully stimulates G
αs
-mediated cAMP generation but exhibits minimal efficacy (<10%) for
β
-arrestin recruitment[3].
The Causality of Bias: Why engineer a drug to avoid
β
-arrestin?
β
-arrestin recruitment leads to the rapid desensitization and clathrin-mediated endocytosis (internalization) of the GPCR. By evading
β
-arrestin at the GLP-1R, tirzepatide reduces receptor internalization, allowing the GLP-1R to remain on the cell surface for prolonged, sustained cAMP signaling[3]. This spatial and temporal signaling advantage compensates for its lower absolute binding affinity, driving superior insulinotropic efficacy.
To objectively evaluate these molecules, we must look at their half-maximal effective concentrations (
EC50
) and maximum efficacy (
Emax
) across both signaling pathways. The data below summarizes the distinct pharmacological profiles derived from recombinant CHO-K1 cell assays[2].
Molecule
Target Receptor
Binding Affinity (
EC50
)
cAMP
Emax
β
-Arrestin Recruitment
Emax
Native GLP-1
GLP-1R
~0.07 nM
100% (Reference)
100% (Reference)
Native GIP
GIPR
~0.03 nM
100% (Reference)
100% (Reference)
Semaglutide
GLP-1R
~0.60 nM
100%
High (Balanced)
Tirzepatide
GIPR
~0.02 nM
100%
High (Balanced)
Tirzepatide
GLP-1R
~0.93 nM
~100%
<10% (Biased)
Note:
EC50
values can shift based on assay conditions (e.g., presence of serum albumin due to the lipidated nature of these peptides)[4]. The values above represent relative potencies in standard BSA-free or low-BSA in vitro environments.
To establish trustworthiness in drug development, we cannot rely on single-endpoint assays. The determination of biased agonism requires a self-validating system measuring two orthogonal pathways simultaneously. Below are the optimized, step-by-step protocols for quantifying this divergence.
Fig 2: Experimental workflow for quantifying GPCR signaling bias via TR-FRET and BRET assays.
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios when dealing with lipidated peptides that may aggregate.
Cell Preparation: Seed CHO-K1 cells stably expressing human GLP-1R or GIPR at 10,000 cells/well in a 384-well microplate.
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Critical Step: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring the detected signal is a direct, cumulative reflection of adenylate cyclase activation.
Ligand Stimulation: Add serial dilutions (1 pM to 100 nM) of semaglutide, tirzepatide, or native reference peptides. Incubate for 30 minutes at 37°C.
Detection & Readout: Lyse cells and add Europium cryptate-labeled cAMP (donor) and d2-labeled anti-cAMP antibody (acceptor). Measure the F665/F620 ratio. Calculate
EC50
using a 4-parameter logistic non-linear regression model.
Causality: Bioluminescence Resonance Energy Transfer (BRET) is chosen over end-point imaging because it allows real-time, live-cell monitoring of protein-protein interactions, preserving the physiological context of receptor trafficking without the artifacts of cell lysis.
Transfection: Co-transfect HEK293 cells with plasmids encoding the receptor tagged with Renilla luciferase (e.g., GLP-1R-Rluc8) and
β
-Arrestin2 tagged with a fluorophore (e.g.,
β
-Arrestin2-Venus).
Equilibration: 48 hours post-transfection, wash cells and resuspend in HBSS buffer. Add the luciferase substrate Coelenterazine-h (5 µM) 10 minutes prior to reading to establish baseline luminescence.
Kinetic Stimulation: Inject the peptide ligands across a concentration gradient.
Readout: Continuously monitor the BRET signal (ratio of Venus emission at 535 nm to Rluc8 emission at 480 nm) for 45 minutes. The lack of a significant BRET signal increase for tirzepatide at the GLP-1R (compared to a robust spike for semaglutide) empirically validates its biased nature[3].
By calculating the transduction coefficient (
log(τ/KA)
) for both pathways and comparing the test molecules against native GLP-1, scientists can derive the Bias Factor , mathematically proving tirzepatide's unique evasion of receptor desensitization.
References
Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist. JCI Insight (2020).[Link]
Generation of Potent and Stable GLP‐1 Analogues Via “Serine Ligation”. ACS Chemical Biology (2022).[Link]
Designing a Dual GLP-1R/GIPR Agonist from Tirzepatide. ScienceOpen (2022).[Link]
Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. ResearchGate (2024).[Link]
Definitive Guide to the Safe Disposal of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as paramount as our scientific pursuits. The handling and disposal of novel chemical entities demand a rigorous, sc...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as paramount as our scientific pursuits. The handling and disposal of novel chemical entities demand a rigorous, science-first approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile (CAS No. 1269152-20-6), ensuring the safety of laboratory personnel and adherence to environmental regulations.
While this specific compound is designated for research use only and lacks a dedicated safety data sheet (SDS), its molecular structure provides the necessary clues for responsible waste management[1]. By analyzing its constituent functional groups—a nitrile, an aminophenyl (aromatic amine), and a sulfanyl (organosulfur) moiety—we can establish a robust and scientifically-defensible disposal plan.
Hazard Assessment: A Structurally-Informed Analysis
The primary step in any disposal protocol is a thorough hazard characterization. The toxicity and reactivity of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile can be inferred from its key chemical features.
Functional Group
Associated Hazards
Justification & Sources
Acetonitrile
Toxic, Flammable: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye irritation. Highly flammable liquid and vapor.
The toxicity of nitriles is often attributed to their potential to metabolize and release cyanide in the body[2][3]. Acetonitrile is classified as a flammable and toxic substance by multiple safety authorities[4][5][6][7].
Aminophenyl
Acutely Toxic, Irritant: Aromatic amines can be toxic and irritating. Related compounds like (2-aminophenyl)acetonitrile are classified as acutely toxic and as skin/eye irritants[8].
Aromatic amines are a class of compounds with wide industrial use that require careful handling due to potential toxicity[9].
Sulfanyl
Acidic Combustion Byproducts: Organosulfur compounds can produce sulfur dioxide and other strong acids upon incineration, requiring specialized disposal considerations[10].
Specific waste streams are often designated for sulfur-containing compounds to manage the byproducts of thermal destruction[10].
Based on this analysis, 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile must be managed as a toxic, potentially flammable, non-halogenated, sulfur-containing hazardous waste .
Regulatory Compliance: Adherence to EPA/RCRA Standards
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][12]. Laboratories are classified as waste generators and must comply with these federal regulations, along with any state or local rules. It is imperative to never dispose of this chemical down the drain or in regular solid waste[12]. All waste must be collected by a licensed hazardous waste handler or your institution's Environmental Health & Safety (EHS) department[13].
Personal Protective Equipment (PPE) & Spill Management
Before handling the compound or its waste, ensure appropriate PPE is worn.
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Eye Protection: Safety glasses with side shields or chemical splash goggles[6].
Body Protection: A standard laboratory coat. Ensure it is removed before leaving the lab[13].
Immediate Spill Response Protocol
In the event of a spill, rapid and safe containment is critical.
Evacuate & Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access.
Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood[4].
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment. The acetonitrile group suggests a potential fire hazard[14][15].
Contain & Absorb: Use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover the spill[4][14]. Do not use paper towels or other combustible materials for absorption[4].
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and contaminated debris. Place it into a designated, sealable, and properly labeled hazardous waste container[4][14].
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Report: Notify your laboratory supervisor and EHS department about the spill, regardless of its size.
Step-by-Step Disposal Protocol
The following workflow ensures a safe, compliant, and logical process for the disposal of 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile waste.
Step 1: Waste Characterization
At the point of generation, classify all materials contaminated with this compound (e.g., residual solid, contaminated vials, weigh boats, gloves) as Hazardous Waste . The specific classification is: Toxic Solid Organic Waste, Non-Halogenated, Sulfur-Containing.
Step 2: Container Selection
Select a waste container that is chemically compatible and robust.
Material: A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-top cap is recommended[11][16].
Integrity: Ensure the container is free from damage or cracks[11].
Capacity: Do not overfill containers; a maximum of 90% capacity is a common best practice to prevent spills and accommodate vapor expansion[16].
Step 3: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
Store this waste separately from incompatible materials, such as strong acids, strong bases, and oxidizing agents[15][17].
As a non-halogenated waste, it should be kept separate from halogenated solvent waste streams unless your institution's waste program explicitly allows for mixing[4][17].
Given the sulfur content, your facility may have a dedicated waste stream for organosulfur compounds[10]. Consult your EHS department for specific guidance.
Step 4: Labeling
Proper labeling is a critical regulatory requirement. The waste container must be clearly marked with:
The full chemical name: "2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile" and any other components in the waste mixture. Do not use abbreviations or chemical formulas[17].
A clear indication of the hazards: "Toxic" and "Flammable" [13].
The "Accumulation Start Date" —the date the first drop of waste was added to the container[13].
Step 5: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel[4]. Ensure the storage location is cool, well-ventilated, and away from sources of ignition[13].
Step 6: Final Disposal
Contact your institution's EHS department to arrange for a pickup of the full waste container. Do not attempt to transport hazardous waste yourself. The EHS department will consolidate the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration[18].
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile.
Disposal workflow for 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile.
References
Benchchem. (2025, December). Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3. Benchchem.
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.
Daniels Health. (2025, May 21).
Chemwatch. (2019, September 27). ACETONITRILE.
Thermo Fisher Scientific. (2025, September 6).
New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. NJ.gov.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Heritage Environmental Services. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Heritage Environmental Services.
Personal protective equipment for handling 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system of chemical logic. When handling a complex, multi-functional intermediate like 2-{1-[(2-Am...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a self-validating system of chemical logic. When handling a complex, multi-functional intermediate like 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile , we cannot rely on a generic safety data sheet. Because this specific molecule combines three highly reactive and toxic moieties, we must deconstruct its structure to engineer a foolproof Personal Protective Equipment (PPE) and operational matrix.
Here is the authoritative guide to the mechanistic toxicology, PPE requirements, and operational workflows for safely handling this compound.
Chemical Profiling & Mechanistic Toxicology
To design an effective safety protocol, we must understand the causality behind the hazards. This molecule presents a trifecta of toxicological risks based on its functional groups:
The 2-Aminophenyl (Aniline) Moiety: Aniline derivatives are highly lipophilic and absorb rapidly through intact skin and respiratory mucosa[1]. Systemic absorption oxidizes hemoglobin to methemoglobin, severely impairing oxygen transport and potentially causing cyanosis, central nervous system depression, and cardiovascular collapse[1].
The Acetonitrile Moiety: Aliphatic nitriles present severe inhalation and systemic toxicity risks. In the body, they can be metabolized via cytochrome P450 enzymes to release toxic cyanide ions, leading to cellular hypoxia[2].
The Sulfanyl (Thioether) Linkage: Thioethers are notorious for their pungent odors (often detectable below safe exposure limits) and act as severe irritants to the eyes, skin, and respiratory tract[3]. Olfactory fatigue can occur, meaning you may stop smelling the chemical even as dangerous concentrations accumulate[4].
Table 1: Quantitative Hazard Synthesis & PPE Material Compatibility
Functional Group
Primary Toxicological Hazard
Permeation Risk
Recommended Glove Material
Analogous OSHA PEL
Aniline Derivative
Methemoglobinemia, Hypoxia
High (Rapid skin absorption)
Butyl Rubber, PVA
5 ppm (TWA)
Acetonitrile
Cyanide metabolism, CNS depression
Moderate
Butyl Rubber
40 ppm (TWA)
Thioether (Sulfide)
Mucosal irritation, Olfactory fatigue
Low to Moderate
Butyl Rubber, Neoprene
20 ppm (Ceiling)
The PPE Matrix: A Field-Proven Approach
A critical failure point in laboratory safety is the over-reliance on standard equipment. Do not use standard nitrile gloves for this compound.
While nitrile gloves offer excellent protection against many solvents, they are explicitly contraindicated for aniline derivatives[5]. Aniline rapidly permeates standard nitrile, trapping the toxicant against the skin and accelerating systemic absorption.
Primary Hand Protection: Personnel must wear Butyl rubber or Polyvinyl Alcohol (PVA) gloves for primary handling[5]. For highly dexterous work, a double-gloving technique is required: an inner disposable laminate glove (e.g., Silvershield) covered by a heavy-duty butyl outer glove.
Eye and Face Protection: Tight-fitting chemical splash goggles are mandatory. If handling volumes greater than 50 mL or operating pressurized systems, a full-face shield must be worn over the goggles to prevent mucosal absorption[6].
Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat is required due to the flammability of the acetonitrile moiety[7]. For spill response or bulk transfer, a chemical-resistant butyl or neoprene apron must be worn over the lab coat[5].
Respiratory Protection: All work must be confined to a properly functioning chemical fume hood. If the hood fails or a spill occurs outside containment, a positive-pressure, self-contained breathing apparatus (SCBA) is required[1].
Operational Plan & Handling Workflows
Every protocol must be self-validating. You must prove the safety systems are active before the chemical container is ever opened.
Figure 1: Self-validating operational workflow for handling high-risk aniline-thioether-nitrile intermediates.
Step-by-Step Handling Methodology
Ventilation Verification: Visually verify the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm). Do not rely solely on the digital monitor; use a Kimwipe taped to the sash to visually confirm inward directional airflow.
Static Discharge Mitigation: Because the acetonitrile moiety is highly flammable, ensure all receiving vessels and metal equipment are grounded. Use only non-sparking spatulas and tools[7].
Closed-System Transfer: When transferring the compound, utilize a closed system (e.g., Schlenk line or cannula transfer) whenever possible to minimize vapor release.
Decontamination: Upon completion, wash all spatulas, glassware, and the fume hood deck with a compatible solvent (e.g., acetone or ethanol to dissolve the organic residue), followed by copious amounts of soap and water[8].
Emergency Response & Spill Management
In the event of an exposure, time is the critical variable. Because children and individuals with compromised respiratory systems are highly vulnerable to hypoxia, lab access must be strictly controlled[1].
Skin Contact: Immediately remove all contaminated clothing (double-bag it for disposal). Flush the exposed skin with plain water for 2 to 3 minutes, then wash thoroughly with mild soap[1]. Seek immediate medical attention and monitor the patient for blue-tinted lips or nail beds (cyanosis).
Small Spills (Inside Hood): Do not use combustible absorbents (like paper towels). Cover the spill with an inert, dry material such as sand, diatomaceous earth, or vermiculite[6]. Sweep it up using non-sparking tools and place it in a resealable hazardous waste container.
Large Spills (Outside Hood): Evacuate the laboratory immediately. Do not attempt to clean a large spill without SCBA and a fully encapsulated chemical suit[1].
Disposal Plan
Waste containing 2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile must be strictly managed as Dangerous Waste due to its combined toxicity and flammability.
Segregation: Never mix this waste with strong oxidizers, strong acids, or reducing agents, as this can trigger violent reactions or the release of hydrogen sulfide/cyanide gas[7].
Containment: Collect all liquid and solid waste in compatible, heavy-duty polyethylene (HDPE) containers provided by Environmental Health and Safety (EH&S)[5].
Labeling: Clearly label the container with the full chemical name and the specific hazard warnings: "Danger: Toxic, Flammable, Skin Absorbent. Contains Aniline and Nitrile derivatives."
References
Rutgers University Environmental Health and Safety. Aniline Laboratory-Specific Standard Operating Procedures. Retrieved from:[Link]
Centers for Disease Control and Prevention (CDC) / ATSDR. Aniline | Medical Management Guidelines | Toxic Substance Portal. Retrieved from:[Link]
Washington State University (WSU) EH&S. Laboratory-Specific Standard Operating Procedures: Aniline. Retrieved from:[Link]
Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from:[Link]
LSU Health Sciences Center. SOP for the safe use of Acetonitrile. Retrieved from:[Link]